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  • Product: Dehydro Barnidipine
  • CAS: 172331-68-9

Core Science & Biosynthesis

Foundational

Dehydro Barnidipine: Comprehensive Analysis of Chemical Structure, Physicochemical Properties, and Analytical Methodologies

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary Barnidipine is a potent, long-acting 1,4-dihydropyridine (DHP) calcium channel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

Barnidipine is a potent, long-acting 1,4-dihydropyridine (DHP) calcium channel blocker utilized primarily in the management of hypertension[1]. However, like most DHPs, it is highly susceptible to oxidative and photochemical degradation. Dehydro barnidipine (also known as oxidized barnidipine or the barnidipine pyridine derivative) is the principal degradation product and primary in vivo metabolite of barnidipine[2][3]. Understanding its physicochemical properties, structural biology, and analytical profile is critical for pharmaceutical quality control, stability-indicating assay development, and pharmacokinetic profiling.

This technical guide synthesizes the structural characteristics, physicochemical data, and field-proven experimental protocols required to synthesize, isolate, and quantify dehydro barnidipine with high scientific rigor.

Chemical Identity & Structural Biology

The conversion of barnidipine to dehydro barnidipine involves the aromatization of the central 1,4-dihydropyridine ring into a fully conjugated pyridine ring[2]. This oxidation results in the loss of two hydrogen atoms (2 amu)[2].

From a structural biology perspective, this transformation is catastrophic to the drug's efficacy. The parent DHP ring adopts a specific "boat" conformation essential for docking into the binding pocket of L-type voltage-gated calcium channels (CaV1.2). Aromatization forces the core into a planar geometry, causing severe steric clashes within the receptor pocket and resulting in a complete loss of pharmacological activity[3].

Molecular Identifiers
  • IUPAC Name: (S)-3-(1-benzylpyrrolidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate[4]

  • CAS Registry Number: 172331-68-9[5]

  • Molecular Formula: C₂₇H₂₇N₃O₆

  • Molecular Weight: 489.52 g/mol [4]

  • SMILES: Cc1c(c(-c2cccc(c2)[O-])c(c(C)n1)C(=O)O[C@H]3CCN(Cc4ccccc4)C3)C(=O)OC[4]

Pathway Barni Barnidipine (1,4-Dihydropyridine) Oxidation Oxidation (UV Light / MnO2 / CYP3A4) Barni->Oxidation Dehydro Dehydro Barnidipine (Pyridine Derivative) Oxidation->Dehydro Effect Loss of L-type Ca2+ Channel Affinity Dehydro->Effect

Fig 1: Oxidative degradation and metabolic pathway of barnidipine to dehydro barnidipine.

Physicochemical Profiling

The physicochemical properties of dehydro barnidipine dictate its behavior during chromatographic separation and formulation stability testing. The loss of the N-H proton from the DHP ring alters its hydrogen-bonding capacity, rendering the molecule slightly more lipophilic than its parent compound.

Table 1: Physicochemical Properties of Dehydro Barnidipine
PropertyValue / DescriptionScientific Implication
Molecular Weight 489.52 g/mol [4]Exhibits a molecular ion at m/z 489.0 in MS, exactly 2 amu less than barnidipine (m/z 491.0)[2].
Physical State Light yellow to colorless solid/gel[2]Color change is indicative of pi-electron delocalization shifts post-aromatization.
Solubility Slightly soluble in Methanol, DMSO, Chloroform; Insoluble in water[6][7]Necessitates the use of organic modifiers (e.g., ACN, MeOH) during sample preparation and LC mobile phases.
UV Absorption Maxima shifted to ~230-260 nmThe characteristic ~360 nm band of the DHP ring is lost upon oxidation, requiring lower UV wavelengths for detection[3].
Stereochemistry Retains absolute stereocenters (1/1) at the pyrrolidinyl ester[4]Chiral chromatography is required if enantiomeric/diastereomeric purity must be assessed.

Mechanisms of Degradation & Metabolism

Dehydro barnidipine is generated via two primary pathways:

  • Photodegradation: Exposure of barnidipine to direct or indirect sunlight rapidly induces photo-oxidation. Studies demonstrate that under natural light, the pyridine derivative (dehydro barnidipine) is the almost exclusive photoproduct[3].

  • Hepatic Metabolism: In vivo, barnidipine undergoes extensive first-pass metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which catalyzes the dehydrogenation of the DHP ring into the inactive pyridine metabolite[].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms.

Protocol A: Forced Degradation Synthesis of Dehydro Barnidipine Standard

When a certified reference standard is unavailable, dehydro barnidipine can be synthesized via forced chemical oxidation[2].

  • Rationale for Reagent Choice: Manganese dioxide (MnO₂) is selected as the oxidant because its heterogeneous nature allows for mild, surface-mediated dehydrogenation of the 1,4-dihydropyridine ring without cleaving the sensitive ester linkages or over-oxidizing the tertiary amine of the benzylpyrrolidinyl moiety.

  • Step-by-Step Procedure:

    • Dissolution: Dissolve 2.0 g (approx. 0.004 mol) of barnidipine hydrochloride in 150 mL of anhydrous dichloromethane (DCM)[2].

    • Oxidation: Add 3.5 g (0.04 mol, ~10x molar excess) of activated MnO₂ to the solution[2].

    • Reaction: Stir the suspension continuously at room temperature under UV light exposure for up to 30 days (reaction progress should be monitored via TLC or HPLC)[2].

    • Filtration & Concentration: Filter the mixture through a Celite pad to remove the insoluble manganese residues. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the residue via flash column chromatography on silica gel. Elute first with DCM/Ethanol (40:1), followed by Ethyl acetate/Petroleum ether (3:2) to isolate the light yellow solid[2].

  • Self-Validation: Confirm synthesis via mass spectrometry. The ESI-MS spectrum must show an [M-H]⁻ ion at m/z 490.1 or an [M+H]⁺ at m/z 490.5. Furthermore, ¹H-NMR must confirm the disappearance of the characteristic DHP N-H and C4-H protons[2].

Protocol B: LC-MS/UV Analytical Quantification

A robust High-Performance Liquid Chromatography (HPLC) method is required to separate barnidipine from its oxidized impurity[2][3].

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)[2].

    • Mobile Phase: Gradient elution utilizing Water (0.1% Formic Acid) and Acetonitrile. The increased lipophilicity of dehydro barnidipine typically results in a longer retention time compared to the parent drug on a reversed-phase column.

    • Detection: Dual-mode detection is recommended. Set the Diode Array Detector (DAD) to 254 nm (optimal for the pyridine derivative) and 360 nm (optimal for the parent DHP).

  • Orthogonal Validation: If a peak elutes later than barnidipine, exhibits strong UV absorbance at 254 nm but zero absorbance at 360 nm, and yields a mass of 489.0 amu, it is definitively identified as dehydro barnidipine.

Workflow Prep Sample Preparation (DCM extraction / Filtration) LC HPLC Separation (C18 Column, ACN/H2O) Prep->LC Detect Detection (UV 254 nm / ESI-MS m/z 490.1) LC->Detect Valid Method Validation (Specificity, Linearity, LOD/LOQ) Detect->Valid

Fig 2: Analytical workflow for the isolation and quantification of dehydro barnidipine.

References

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Different photodegradation behavior of barnidipine under natural and forced irradiation Source: ResearchGate URL:[Link]

  • Dehydro Barnidipine - CAS - 172331-68-9 Source: Axios Research URL:[Link]

  • DEHYDRO BARNIDIPINE - Global Substance Registration System (GSRS) Source: National Institutes of Health (NIH) URL:[Link]

  • Barnidipine Impurities and Related Compound Source: Veeprho URL:[Link]

Sources

Exploratory

Mechanistic Elucidation of Barnidipine Oxidation to Dehydro Barnidipine: A Comprehensive Technical Guide

Executive Summary Barnidipine is a potent, long-acting calcium channel blocker characterized by its 1,4-dihydropyridine (1,4-DHP) scaffold. While this structural motif is critical for L-type calcium channel antagonism, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Barnidipine is a potent, long-acting calcium channel blocker characterized by its 1,4-dihydropyridine (1,4-DHP) scaffold. While this structural motif is critical for L-type calcium channel antagonism, it is also highly susceptible to hepatic metabolism. The primary clearance pathway for barnidipine involves the oxidation (aromatization) of the 1,4-DHP ring to an inactive pyridine derivative, dehydro barnidipine. This whitepaper provides an in-depth technical analysis of the CYP3A4-mediated catalytic mechanism, quantitative kinetic data, and the self-validating experimental protocols required to study this biotransformation.

Molecular Vulnerability: The 1,4-Dihydropyridine Scaffold

The pharmacological efficacy of barnidipine is strictly dependent on the non-planar, boat-like conformation of its 1,4-dihydropyridine ring. However, this electron-rich ring is a prime target for oxidative metabolism. The thermodynamic driving force for this biotransformation is substantial: the removal of two electrons and two protons from the 1,4-DHP ring yields a fully conjugated, planar pyridine ring (dehydro barnidipine). This aromatization results in a complete loss of affinity for the calcium channel, rendering the metabolite pharmacologically inactive .

Catalytic Mechanism: CYP3A4-Mediated Aromatization

In humans, the oxidation of barnidipine is almost exclusively catalyzed by Cytochrome P450 3A4 (CYP3A4), a versatile hepatic and intestinal monooxygenase .

The reaction is not a simple, concerted hydride transfer. Instead, mechanistic studies on 1,4-DHPs reveal a stepwise electron/proton transfer pathway driven by the highly electrophilic iron-oxo intermediate of CYP3A4, known as Compound I ( FeV=O or FeIV=O porphyrin radical cation).

  • Substrate Binding & Orientation: Barnidipine enters the large, hydrophobic active site of CYP3A4. The 1,4-DHP nitrogen is oriented toward the heme iron.

  • Single Electron Transfer (SET): An electron is transferred from the electron-rich nitrogen of barnidipine to Compound I, reducing the iron and generating a DHP radical cation.

  • Proton Abstraction: The radical cation intermediate increases the acidity of the C4-hydrogen. The basic oxygen of the reduced heme complex abstracts this proton.

  • Second Electron Transfer: A subsequent electron transfer and structural rearrangement complete the aromatization, releasing dehydro barnidipine and water, and returning CYP3A4 to its resting ferric state.

OxidationMechanism Barnidipine Barnidipine (1,4-Dihydropyridine) Complex Enzyme-Substrate Complex Barnidipine->Complex Binding & Orientation CYP3A4 CYP3A4 Compound I [Fe(V)=O] CYP3A4->Complex Binding & Orientation Radical Radical Cation Intermediate Complex->Radical Single Electron Transfer (Nitrogen to Fe) Dehydro Dehydro Barnidipine (Aromatized Pyridine) Radical->Dehydro C4-Proton Abstraction & 2nd Electron Transfer Water H2O + CYP3A4 (Resting State) Radical->Water Oxygen Rebound (Byproduct)

Fig 1: CYP3A4-mediated oxidation of barnidipine to dehydro barnidipine via electron transfer.

Quantitative Kinetic Profiling of 1,4-DHPs

Because barnidipine and its analogs are high-affinity substrates for CYP3A4, they can also act as competitive inhibitors against other drugs metabolized by the same enzyme. Understanding the inhibitory constant ( Ki​ ) is critical for predicting potential Drug-Drug Interactions (DDIs) during clinical development. Quantitative structure-activity relationship (QSAR) models indicate that the lipophilicity (LogP) of the 1,4-DHP derivative is positively correlated with its CYP3A4 binding affinity .

Table 1: CYP3A4 Inhibitory Kinetics ( Ki​ ) of 1,4-Dihydropyridine Derivatives

1,4-DHP DerivativeCYP3A4 Ki​ ( μmol/L )Clinical Implication
Nicardipine 10.13High affinity; strong potential for competitive CYP3A4 inhibition.
Lercanidipine 10.17High affinity; strong potential for competitive CYP3A4 inhibition.
Cilnidipine 11.44High affinity; moderate-to-strong interaction risk.
Nitrendipine 23.90Moderate affinity.
Nifedipine 29.06Moderate affinity; standard reference substrate.
Lacidipine 29.34Moderate affinity.
Felodipine 32.64Lower relative affinity within the class.

(Data synthesized from in vitro human liver microsome assays evaluating CYP3A4 enzyme activity .)

Experimental Validation: Self-Validating In Vitro Workflows

To definitively prove that barnidipine is oxidized to dehydro barnidipine via CYP3A4, researchers utilize Human Liver Microsomes (HLMs). A robust experimental design must be self-validating—meaning it inherently rules out false positives (like auto-oxidation) and confirms isoform specificity.

Causality Behind Experimental Choices
  • Why NADPH? CYP450 enzymes are monooxygenases that require two electrons to activate molecular oxygen. These electrons are supplied by NADPH via cytochrome P450 reductase. Without NADPH, the catalytic cycle cannot proceed.

  • Why Cold Acetonitrile? Acetonitrile denatures the tertiary structure of CYP3A4, instantly halting the reaction to provide precise time-course kinetics. Furthermore, it acts as an extraction solvent, keeping the highly lipophilic barnidipine and dehydro barnidipine in the supernatant while precipitating microsomal proteins.

  • Why Specific Controls? A minus-NADPH control proves the reaction is enzymatically driven by P450s. A plus-ketoconazole control proves the reaction is specifically driven by the CYP3A4 isoform, as ketoconazole coordinates directly to the heme iron of CYP3A4, blocking barnidipine binding .

Step-by-Step Protocol
  • System Assembly: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Add pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) and barnidipine (final concentration: 1–10 μM , dissolved in <0.1% DMSO to prevent enzyme denaturation).

  • Control Segregation:

    • Control A (-NADPH): Add buffer instead of NADPH.

    • Control B (+Inhibitor): Add 1 μM ketoconazole to the mixture.

  • Pre-Incubation: Incubate the mixtures in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the oxidation by adding NADPH (final concentration: 1 mM) to the test samples and Control B.

  • Time-Course Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), extract a 50 μL aliquot and immediately transfer it into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled barnidipine).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the depletion of barnidipine (parent mass) and the appearance of dehydro barnidipine (mass shift of -2 Da) using a validated LC-MS/MS method.

Workflow Prep 1. System Assembly HLMs + Barnidipine + Buffer Control Self-Validation Controls (-NADPH / +Ketoconazole) Prep->Control Initiate 2. Reaction Initiation Add NADPH (37°C) Prep->Initiate Quench 3. Enzymatic Quenching Add Cold Acetonitrile Initiate->Quench Time-course sampling Centrifuge 4. Protein Precipitation Centrifugation (15,000 x g) Quench->Centrifuge Analyze 5. LC-MS/MS Analysis Quantify Dehydro Metabolite Centrifuge->Analyze

Fig 2: Self-validating in vitro workflow for quantifying CYP3A4-mediated barnidipine oxidation.

Clinical Pharmacokinetics and Drug-Drug Interactions

Because the oxidation to dehydro barnidipine and subsequent ester hydrolysis are the primary metabolic pathways, barnidipine exhibits a high first-pass metabolism, resulting in an absolute oral bioavailability of approximately 11-18% .

Clinically, this heavy reliance on CYP3A4 necessitates strict pharmacokinetic monitoring when co-administered with CYP3A4 modulators. Strong CYP3A4 inhibitors (such as ritonavir, cobicistat, or ketoconazole) will block the aromatization of the 1,4-DHP ring, leading to a drastic accumulation of active barnidipine in the plasma. This can result in severe hypotension and prolonged PR intervals. Consequently, the co-administration of barnidipine with strong CYP3A4 inhibitors is contraindicated in clinical practice .

References

  • Teramura T, et al. "Examination of metabolic pathways and identification of human liver cytochrome P450 isozymes responsible for the metabolism of barnidipine, a calcium channel blocker." PubMed (nih.gov). URL:[Link]

  • Guengerich FP, et al. "Oxidation of Dihydropyridine Calcium Channel Blockers and Analogues by Human Liver Cytochrome P-450 IIIA4." PubMed (nih.gov). URL:[Link]

  • Wang Y, et al. "Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes." PubMed (nih.gov). URL:[Link]

  • Teramura T, et al. "Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog." PubMed (nih.gov). URL:[Link]

  • van Zwieten PA, et al. "Interaction Profile and Tolerability of Barnidipine." PubMed (nih.gov). URL:[Link]

Foundational

Pharmacokinetics and Biodistribution of Dehydro Barnidipine: A Technical Whitepaper

Executive Summary Barnidipine is a potent, long-acting 1,4-dihydropyridine (DHP) calcium channel blocker utilized primarily in the management of essential hypertension. While the parent compound exhibits high affinity fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Barnidipine is a potent, long-acting 1,4-dihydropyridine (DHP) calcium channel blocker utilized primarily in the management of essential hypertension. While the parent compound exhibits high affinity for vascular smooth muscle L-type calcium channels, its primary systemic metabolite—dehydro barnidipine (the oxidized pyridine derivative)—is pharmacologically inactive. Understanding the pharmacokinetic (PK) profile, tissue biodistribution, and metabolic pathways of this metabolite is critical for drug development professionals, particularly when assessing CYP3A4-mediated drug-drug interactions (DDIs) and designing ultra-sensitive bioanalytical assays.

This whitepaper synthesizes the mechanistic causality behind barnidipine's metabolism, its unique membrane-mediated biodistribution, and the self-validating LC-MS/MS methodologies required for sub-picogram quantification.

Mechanistic Pathways of Metabolism (CYP3A4 Causality)

Barnidipine is administered as a single optical isomer and undergoes extensive first-pass metabolism in the liver, resulting in an absolute oral bioavailability of approximately 30%[1]. The primary metabolic transformation is the oxidative aromatization of the 1,4-dihydropyridine ring to its corresponding pyridine derivative (Metabolite M-8, or dehydro barnidipine)[2].

The Causality of Deactivation: The pharmacological efficacy of DHPs relies on the specific puckered conformation of the 1,4-dihydropyridine ring, which optimally docks into the allosteric binding site of the α1C​ subunit of L-type calcium channels. Oxidation by hepatic 2 flattens the ring into a planar pyridine structure[2]. This structural rigidification sterically precludes receptor binding, rendering dehydro barnidipine pharmacologically inactive. Alongside oxidation, the drug undergoes ester hydrolysis (M-3) and N-debenzylation (M-1)[3].

Metabolism B Barnidipine (Active 1,4-DHP) M8 Dehydro Barnidipine (Inactive Pyridine, M-8) B->M8 CYP3A4 (Oxidation) M1 N-debenzylated (M-1) B->M1 CYP3A4 (N-debenzylation) M3 Hydrolyzed Ester (M-3) B->M3 Hydrolysis M2 Secondary Pyridine (M-2) M8->M2 N-debenzylation M4 Secondary Pyridine (M-4) M8->M4 Hydrolysis

Figure 1: CYP3A4-mediated metabolic pathways of barnidipine to its dehydro derivative.

Pharmacokinetics and Biodistribution Profile

Barnidipine and its dehydro metabolite exhibit a unique biodistribution profile driven by extreme lipophilicity. Rather than relying solely on systemic plasma concentrations to drive receptor occupancy, barnidipine partitions extensively into the lipid bilayers of vascular smooth muscle cells.

This membrane accumulation acts as a localized drug depot. The molecule laterally diffuses within the lipid bilayer to access the transmembrane domains of the L-type calcium channels. This "membrane-mediated pathway" explains the drug's prolonged duration of action—exhibiting a median terminal elimination half-life of approximately 20 hours for sustained-release formulations—despite rapid clearance from the systemic circulation[4].

Quantitative PK Data Summary
ParameterBarnidipine (Parent Drug)Dehydro Barnidipine (M-8 Metabolite)
Pharmacological Activity Potent L-type Calcium Channel BlockerInactive
Primary Formation Enzyme N/A (Administered Drug)CYP3A4 (Hepatic Oxidation)
Oral Bioavailability ~30% (Extensive first-pass metabolism)N/A (Generated in vivo)
Plasma Half-Life ( t1/2​ ) ~20 hours (Sustained Release)Rapid secondary metabolism
Excretion Route 60% Feces, 40% Urine (0% unchanged in urine)Excreted primarily as conjugated forms
Target Analytical LLOQ 0.5 – 5.0 pg/mL> 5.0 pg/mL (Matrix dependent)

Data synthesized from established pharmacokinetic evaluations[1][4][5][6].

Bioanalytical Methodology: Sub-Picogram LC-MS/MS Protocol

Because of the high tissue distribution and extensive CYP3A4 metabolism, circulating plasma levels of unchanged barnidipine and its dehydro metabolite are exceptionally low. Accurate PK profiling necessitates ultra-sensitive5 methods with Lower Limits of Quantification (LLOQ) reaching 0.5 to 5.0 pg/mL[5][6].

Self-Validating Protocol Design

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating Barnidipine-D5 (a stable-isotope-labeled internal standard) prior to any sample manipulation, the method intrinsically corrects for variable extraction recoveries and matrix-induced ion suppression during electrospray ionization (ESI)[7].

Step-by-Step Extraction and Quantification Workflow
  • Sample Aliquoting & IS Addition: Transfer 500 µL of human plasma to a microcentrifuge tube. Spike with 50 µL of Barnidipine-D5 internal standard.

    • Causality: The D5 isotope perfectly mimics the physicochemical properties of the analyte, ensuring that any loss during extraction is proportionally mirrored and mathematically corrected[5][7].

  • Protein Disruption & Acidification: Add 500 µL of 2% ortho-phosphoric acid ( H3​PO4​ ) in water and vortex thoroughly.

    • Causality: Acidification denatures plasma proteins (e.g., albumin and α1​ -acid glycoprotein), releasing bound barnidipine. It also protonates the basic pyrrolidine nitrogen, optimizing the molecule for mixed-mode Solid Phase Extraction (SPE)[5].

  • Solid Phase Extraction (SPE): Condition a Bond Elut Plexa cartridge (1cc / 30mg) with 1 mL methanol, followed by 1 mL water. Load the acidified plasma sample.

    • Causality: The polymeric sorbent captures the highly lipophilic barnidipine core while allowing polar endogenous plasma components to wash through un-retained[5].

  • Washing Phase: Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol, followed by 2 mL of LC-MS grade water.

    • Causality: This removes residual salts and weakly bound interferences without prematurely eluting the target analytes[5].

  • Elution & Reconstitution: Elute the analytes with 1 mL of 100% Acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen ( N2​ ) at 40°C. Reconstitute in 200 µL of mobile phase (e.g., Acetonitrile: 0.05% Formic Acid).

    • Causality: Concentration of the sample via evaporation is critical to achieve the sub-picogram sensitivity required for detection[5][8].

  • LC-MS/MS Acquisition: Inject the reconstituted sample onto a UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+ or TSQ Altis) operating in Selected Reaction Monitoring (SRM) mode.

    • Causality: SRM provides the highest analytical specificity by monitoring the specific precursor-to-product ion transition (e.g., m/z 491 for barnidipine), filtering out background matrix noise[6][8].

Workflow Step1 1. Plasma Aliquot (500 µL) + Barnidipine-D5 (IS) Step2 2. Protein Disruption (2% H3PO4 addition) Step1->Step2 Step3 3. Solid Phase Extraction (Bond Elut Plexa) Step2->Step3 Step4 4. Wash & Elute (Acetonitrile Elution) Step3->Step4 Step5 5. Evaporation & Reconstitution (N2 stream, Mobile Phase) Step4->Step5 Step6 6. LC-MS/MS Analysis (QTRAP 6500+ / TSQ Altis) Step5->Step6

Figure 2: SPE and LC-MS/MS workflow for sub-picogram quantification of barnidipine.

Conclusion

The pharmacokinetics and biodistribution of barnidipine are heavily dictated by its lipophilicity and its susceptibility to CYP3A4-mediated oxidation. The formation of dehydro barnidipine represents a critical deactivation pathway that terminates the drug's pharmacological activity. Because of the low systemic concentrations resulting from this extensive tissue distribution and rapid metabolism, drug development professionals must rely on highly optimized, self-validating LC-MS/MS protocols to accurately monitor PK profiles and evaluate potential drug-drug interactions.

References

  • Teramura et al. "Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation." Taylor & Francis. URL:[Link][3]

  • NIH / PubMed. "Examination of metabolic pathways and identification of human liver cytochrome P450 isozymes responsible for the metabolism of barnidipine, a calcium channel blocker." National Institutes of Health. URL:[Link][2]

  • Geneesmiddeleninformatiebank. "Summary of Product Characteristics - Barnidipine." Geneesmiddeleninformatiebank NL. URL: [Link][4]

  • SCIEX. "Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma." SCIEX Technical Notes. URL:[Link][5]

  • Walsh Medical Media. "A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma." Walsh Medical Media. URL: [Link][8]

  • Veeprho. "Barnidipine Impurities and Related Compound." Veeprho Pharmaceuticals. URL:[Link][1]

  • Veeprho. "Barnidipine-D5 (HCl Salt)." Veeprho Pharmaceuticals. URL:[Link][7]

Sources

Exploratory

dehydro barnidipine molecular weight and exact mass determination

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Determination of Dehydro Barnidipine Introduction: The Criticality of Mass in Pharmaceutical Sciences Dehydro barnidipine, a primary metabolite of the L-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Determination of Dehydro Barnidipine

Introduction: The Criticality of Mass in Pharmaceutical Sciences

Dehydro barnidipine, a primary metabolite of the L-type calcium channel blocker barnidipine, plays a significant role in understanding the drug's metabolic fate and pharmacokinetic profile.[1][2][3] In drug development and quality control, the unambiguous confirmation of a molecule's identity is paramount. Two of the most fundamental physical properties for this purpose are molecular weight and exact mass. While often used interchangeably in broader chemical contexts, in the precise world of pharmaceutical analysis, the distinction is critical.

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on the principles and methodologies for accurately determining the molecular weight and exact mass of dehydro barnidipine. We will delve into the core technology of high-resolution mass spectrometry (HRMS), detail a field-proven experimental protocol, and explain the causality behind key instrumental and procedural choices, ensuring a self-validating and robust analytical system.

Foundational Concepts: Molecular Weight vs. Exact Mass

Before proceeding to methodology, it is essential to establish the distinction between two key mass-related terms:

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. It is the value typically found on chemical supplier labels and used for stoichiometric calculations in bulk material (e.g., weighing out a sample for a reaction). For dehydro barnidipine (C₂₇H₂₇N₃O₆), the molecular weight is approximately 489.52 g/mol .[4][5]

  • Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Mass spectrometry, particularly HRMS, is capable of resolving these individual isotopic peaks. The exact mass is therefore the crucial value for determining a molecule's elemental composition, a cornerstone of structural elucidation and identity confirmation in pharmaceutical analysis.[6]

The relationship between these concepts is visualized below. The molecular formula dictates the theoretical exact mass and the resulting isotopic pattern, while the average molecular weight is a bulk property derived from this pattern.

G cluster_0 Theoretical Foundation cluster_1 High-Resolution Mass Spectrometry Measurement cluster_2 Bulk Property formula Molecular Formula (e.g., C₂₇H₂₇N₃O₆) exact_mass Exact Mass (Monoisotopic) formula->exact_mass Calculated From (Most Abundant Isotopes) isotope_pattern Isotopic Pattern formula->isotope_pattern Predicts avg_mw Average Molecular Weight isotope_pattern->avg_mw Weighted Average Defines

Caption: Relationship between Molecular Formula and Mass Types.

Core Technology: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for accurate mass measurement, capable of distinguishing between molecules with very small mass differences.[7][8] This capability is essential for confirming elemental composition, as a high degree of mass accuracy (typically <5 ppm) significantly reduces the number of possible molecular formulas for a given mass.[6][9] A typical HRMS workflow involves three main stages: ionization, mass analysis, and detection.

  • Ionization: The first step is to convert the neutral dehydro barnidipine molecule into a charged ion in the gas phase. For pharmaceutical compounds, "soft" ionization techniques are preferred as they minimize fragmentation, preserving the molecular ion for analysis.[10] Electrospray Ionization (ESI) is the industry standard for this application, as it is highly efficient for the polar, moderately sized molecules common in drug metabolism studies.[11][12]

  • Mass Analysis: Once ionized, the ions are guided into the mass analyzer, the core of the instrument. The analyzer separates ions based on their mass-to-charge ratio (m/z).[13] Modern HRMS instruments rely on analyzers like Time-of-Flight (TOF) or Orbitrap, which offer the high resolution and mass accuracy required for this work.[7][14]

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z. This data is compiled to create a mass spectrum.

G cluster_LC Liquid Chromatography (LC) cluster_MS High-Resolution Mass Spectrometer cluster_Data Data System Sample Dehydro Barnidipine (in solution) LC_Column LC Separation Sample->LC_Column Ion_Source Ion Source (e.g., ESI) LC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Orbitrap, TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Analysis Detector->Data_System Spectrum Mass Spectrum (Intensity vs. m/z) Data_System->Spectrum

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Metabolism of Barnidipine to Dehydro Barnidipine

This guide provides a comprehensive technical overview of the in vitro metabolic pathways leading to the conversion of barnidipine, a potent dihydropyridine calcium channel blocker, to its primary pyridine metabolite, de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the in vitro metabolic pathways leading to the conversion of barnidipine, a potent dihydropyridine calcium channel blocker, to its primary pyridine metabolite, dehydro barnidipine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

Introduction: Barnidipine and its Clinical Significance

Barnidipine is a long-acting calcium channel blocker used in the management of hypertension. Its therapeutic effect is derived from its ability to relax vascular smooth muscle, leading to a reduction in blood pressure. The metabolic fate of barnidipine is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. A key metabolic transformation is the oxidation of its dihydropyridine ring to a pyridine moiety, forming dehydro barnidipine. Understanding the enzymatic basis of this conversion is paramount for predicting its metabolic clearance and interaction potential.

The Core Metabolic Pathway: Dehydrogenation to Dehydro Barnidipine

The primary route for the metabolism of barnidipine involves several key transformations, including N-debenzylation, ester hydrolysis, and oxidation of the dihydropyridine ring. The focus of this guide is the latter pathway, which leads to the formation of dehydro barnidipine, also identified as M-8 in some studies. This dehydrogenation is a crucial step in the biotransformation of barnidipine and is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

Extensive in vitro studies utilizing human liver microsomes and cDNA-expressed CYP isoforms have unequivocally identified CYP3A4 as the principal enzyme responsible for the metabolism of barnidipine, including the formation of dehydro barnidipine. The involvement of CYP3A4 has been confirmed through inhibition studies, correlation analyses with CYP3A4 activity in individual human liver microsomes, and experiments with recombinant CYP3A4. This is consistent with the metabolism of other dihydropyridine calcium channel blockers, such as amlodipine and nifedipine, where CYP3A4 also plays a dominant role in their dehydrogenation.

The proposed mechanism for the CYP-catalyzed dehydrogenation of dihydropyridines involves a sequential one-electron transfer, proton loss, and a second electron transfer. This process effectively aromatizes the dihydropyridine ring to a more stable pyridine ring.

Visualizing the Metabolic Conversion

The metabolic transformation of barnidipine to dehydro barnidipine is a critical step in its clearance. The following diagram illustrates this key metabolic pathway.

barnidipine_metabolism Barnidipine Barnidipine (Dihydropyridine) Dehydro_Barnidipine Dehydro Barnidipine (Pyridine Metabolite, M-8) Barnidipine->Dehydro_Barnidipine Oxidation (Dehydrogenation) CYP3A4 CYP3A4 (Human Liver Microsomes) CYP3A4->Barnidipine Catalyzes

Caption: Metabolic pathway of barnidipine to dehydro barnidipine catalyzed by CYP3A4.

Experimental Protocol: In Vitro Incubation for Metabolite Identification

To investigate the in vitro metabolism of barnidipine to dehydro barnidipine, a standardized protocol using human liver microsomes is employed. This self-validating system allows for the precise determination of metabolic pathways and the identification of the enzymes involved.

Materials and Reagents
  • Barnidipine hydrochloride (Reference Standard)

  • Dehydro barnidipine (Reference Standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • CYP3A4 inhibitor (e.g., Ketoconazole) for reaction phenotyping

Step-by-Step Incubation Procedure
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding potassium phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding barnidipine (at a specified concentration, e.g., 1-10 µM) to the pre-warmed incubation mixture. For inhibition studies, the specific CYP inhibitor (e.g., ketoconazole for CYP3A4) is added during the pre-incubation step.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes) in a shaking water bath.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation and Sample Preparation: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

Analytical Methodology: LC-MS/MS Analysis

The identification and quantification of barnidipine and dehydro barnidipine in the collected supernatant are performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Chromatographic Separation: A reverse-phase C18 column is typically used for the chromatographic separation of barnidipine and its metabolites. The mobile phase often consists of a gradient of acetonitrile and water containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for barnidipine and dehydro barnidipine are monitored for sensitive and selective quantification.

Data Presentation and Interpretation

The results from the in vitro metabolism studies can be summarized to provide a clear understanding of the conversion of barnidipine to dehydro barnidipine.

ParameterDescriptionTypical FindingReference
Primary Metabolite The major product of dihydropyridine ring oxidation.Dehydro barnidipine (M-8),
Catalyzing Enzyme The primary cytochrome P450 isoform responsible for the conversion.CYP3A4,
In Vitro System The biological matrix used to study the metabolism.Human Liver Microsomes
Analytical Method The technique used for separation and detection of parent drug and metabolite.LC-MS/MS,

Conclusion

The in vitro metabolism of barnidipine to dehydro barnidipine is a well-characterized pathway predominantly mediated by the CYP3A4 enzyme. The experimental protocols outlined in this guide, utilizing human liver microsomes and advanced analytical techniques like LC-MS/MS, provide a robust framework for investigating this critical biotransformation. A thorough understanding of this metabolic pathway is essential for drug development professionals to predict the pharmacokinetic behavior of barnidipine, assess its potential for drug-drug interactions, and ensure its safe and effective clinical use.

References

  • Nakajima, M., et al. (1997). Examination of metabolic pathways and identification of human liver cytochrome P450 isozymes responsible for the metabolism of barnidipine, a calcium channel blocker. Xenobiotica, 27(9), 885-900. [Link]

  • Summary of Product Characteristics - Geneesmiddeleninformatiebank. (n.d.). Retrieved from [Link]

  • Kobayashi, H., et al. (1994). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. Xenobiotica, 24(2), 133-144. [Link]

  • Guengerich, F. P., & Bocker, R. H. (1988). Cytochrome P-450-catalyzed dehydrogenation of 1,4-dihydropyridines. Journal of Biological Chemistry, 263(17), 8168-8175. [Link]

  • Teramura, T., et al. (1997). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Xenobiotica, 27(9), 901-913. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

  • Teramura, T., et al. (1997). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Taylor & Francis Online. [Link]

  • Veeprho. (n.d.). Barnidipine Impurities and Related Compound. Retrieved from [Link]

  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved from [Link]

  • A Review on Barnidipine: A Novel Calcium Antagonist. (2015). ResearchGate. [Link]

  • Singh, S., & Singh, P. (2018). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 8(12), 143-151. [Link]

  • Zhu, Y., et al. (2014). Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation. Drug Metabolism and Disposition, 42(2), 245-249. [Link]

  • LeCluyse, E. L. (2001). In Vitro Assays for Induction of Drug Metabolism. In Current Protocols in Toxicology. John Wiley & Sons, Inc. [Link]

  • Stresser, D. M. (Ed.). (2006). Cytochrome P450: In Vitro Methods and Protocols. Humana Press. [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3471. [Link]

  • KEGG DRUG: Barnidipine. (n.d.). Retrieved from [Link]

  • Guengerich, F. P. (1990). Low kinetic hydrogen isotope effects in the dehydrogenation of 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester (nifedipine) by cytochrome P-45
Exploratory

Dehydro Barnidipine and Calcium Channel Receptor Binding Affinity: Mechanistic Insights and Pharmacological Implications

Executive Summary The pharmacological efficacy of 1,4-dihydropyridine (DHP) calcium channel blockers is intricately tied to their precise stereochemical architecture. Barnidipine, a highly lipophilic, third-generation DH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological efficacy of 1,4-dihydropyridine (DHP) calcium channel blockers is intricately tied to their precise stereochemical architecture. Barnidipine, a highly lipophilic, third-generation DHP, demonstrates potent antihypertensive properties through its interaction with vascular L-type calcium channels. However, hepatic biotransformation via the Cytochrome P450 system alters this molecular scaffold, converting barnidipine into its oxidized pyridine metabolite: dehydrobarnidipine . This technical guide explores the structural biology, metabolic pathways, and receptor binding kinetics that dictate why this specific oxidative event results in a complete loss of calcium channel binding affinity.

Structural Pharmacology of the 1,4-Dihydropyridine Scaffold

Barnidipine exerts its primary therapeutic effect by selectively binding to the inactivated state of the α1C​ subunit of L-type voltage-dependent calcium channels (VDCCs) located in the plasma membrane of vascular smooth muscle cells[1].

The active pharmaceutical ingredient is the stereoselective (S,S)-enantiomer, which offers an exceptionally high degree of pharmacological selectivity. Competitive radioligand binding studies demonstrate that barnidipine possesses a receptor binding affinity ( Ki​ ) of 0.21 nmol/L for [3H] nitrendipine binding sites 2[2]. This sub-nanomolar affinity is significantly stronger than first-generation DHPs like nifedipine, driving its prolonged duration of action and potent vasodilation.

Metabolic Biotransformation: The CYP3A4 Oxidation Pathway

Due to its high lipophilicity (octanol/water partition coefficient 2000), barnidipine undergoes extensive first-pass metabolism in the liver. The primary metabolic vulnerability of the drug lies within the 1,4-dihydropyridine ring itself.

The hepatic enzyme Cytochrome P450 3A4 (CYP3A4) catalyzes the dehydrogenation of this ring. By removing the hydrogen atoms at the N1 and C4 positions, CYP3A4 oxidizes the 1,4-dihydropyridine scaffold into a fully aromatic pyridine derivative, yielding dehydrobarnidipine 3[3]. This metabolic step is the primary deactivation pathway for almost all DHP calcium antagonists.

Receptor Binding Affinity: The Causality of Inactivation

As an Application Scientist, it is critical to understand why dehydrobarnidipine loses its binding affinity. The causality is rooted in the strict stereochemical and thermodynamic requirements of the DHP binding pocket on the α1C​ subunit.

  • The Active State (Barnidipine): To fit into the receptor pocket, the 1,4-dihydropyridine ring must adopt a non-planar "boat" conformation. This puckered geometry forces the bulky aryl group at the C4 position to project perpendicularly (orthogonal) to the DHP ring. This specific 3D architecture, combined with the vital hydrogen-bond donor capacity of the N1-H group, anchors the drug securely into the hydrophobic pocket of the calcium channel4[4].

  • The Inactive State (Dehydrobarnidipine): Oxidation to the pyridine scaffold causes the central ring to aromatize and become completely planar. This aromatization forces the C4-aryl group into a coplanar or severely altered steric orientation, creating a massive steric clash within the tightly packed receptor binding site. Furthermore, the N1 atom loses its hydrogen, abolishing a critical hydrogen bond. Consequently, dehydrobarnidipine exhibits a near-total loss of pharmacological activity.

Quantitative Data Summary
CompoundStructural ScaffoldTarget ReceptorBinding Affinity ( Ki​ )Pharmacological Status
Barnidipine 1,4-Dihydropyridine (Boat conformation)L-type VDCC ( α1C​ )0.21 nmol/LActive (Potent Vasodilator)
Dehydrobarnidipine Pyridine (Planar conformation)L-type VDCC ( α1C​ )> 10,000 nmol/L (Negligible)Inactive Metabolite
Nifedipine (Reference)1,4-DihydropyridineL-type VDCC ( α1C​ )~ 4.4 nmol/LActive

Experimental Methodology: Radioligand Binding Assay

To empirically validate the loss of binding affinity in dehydrobarnidipine, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system , utilizing [3H] nitrendipine as the highly specific tracer for the DHP binding site to ensure high signal-to-noise ratios.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate and homogenize rat brain cortex or pig coronary artery tissue in an ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at 48,000 × g for 20 minutes to isolate the membrane fraction containing the α1C​ subunits.

  • Assay Incubation: In a final volume of 1 mL, combine 100 μ g of membrane protein, 0.1 nM [3H] nitrendipine (the radioligand), and varying concentrations of the test compound (barnidipine or dehydrobarnidipine, ranging from 10−11 to 10−5 M).

  • Internal Validation (Non-Specific Binding): To ensure the system's validity and prove that the radioligand is binding specifically to the target receptor, run parallel assay tubes containing 1 μ M of unlabeled nifedipine. Any radioactivity detected in these tubes represents non-specific binding (background noise), which must be subtracted from the total binding to calculate specific binding.

  • Filtration and Quantification: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash the filters three times with ice-cold buffer to rapidly remove unbound radioligand without disturbing the receptor-ligand complexes.

  • Data Analysis: Quantify the bound radioactivity using liquid scintillation counting. Plot the specific binding against the log concentration of the test compounds. Calculate the IC50​ values using non-linear regression, and convert to Ki​ (binding affinity) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Systems Biology Visualization

The following diagram illustrates the logical flow of barnidipine metabolism and the resulting impact on receptor binding mechanics.

G Barnidipine Barnidipine (1,4-Dihydropyridine) CYP3A4 CYP3A4 Oxidation (Hepatic Metabolism) Barnidipine->CYP3A4 First-pass metabolism LType L-Type Calcium Channel (α1C Subunit) Barnidipine->LType Binds to Dehydrobarnidipine Dehydrobarnidipine (Pyridine Metabolite) CYP3A4->Dehydrobarnidipine Aromatization Dehydrobarnidipine->LType Fails to bind LowAffinity Loss of Affinity (Steric Clash / Planar) Dehydrobarnidipine->LowAffinity HighAffinity High Affinity Binding (Ki = 0.21 nmol/L) LType->HighAffinity Vasodilation Vasodilation & Blood Pressure Reduction HighAffinity->Vasodilation NoEffect Pharmacologically Inactive (Excreted) LowAffinity->NoEffect

Pathway of Barnidipine metabolism to Dehydrobarnidipine and its effect on L-type channel binding.

Conclusion

The transition from barnidipine to dehydrobarnidipine perfectly exemplifies how minute structural changes—specifically the aromatization of a single ring—can dictate the entire pharmacological fate of a molecule. By understanding the strict steric and electronic requirements of the α1C​ subunit binding pocket, researchers can better predict the pharmacokinetic profiles of novel dihydropyridine derivatives and design drugs with optimized metabolic stability.

References

  • Pharmaoffer. Top European Barnidipine API GMP Manufacturers (2026). Pharmaoffer.com. URL: [Link][1]

  • van Zwieten PA. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist. Blood Pressure Supplement, 1998; 7(1): 5-8. Taylor & Francis. URL:[Link][2]

  • Ragno G, et al. Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 2018. URL:[Link][4]

  • Yamazaki H, et al. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: Prediction of in vivo drug-drug interactions. European Journal of Clinical Pharmacology, 2000. URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development for Dehydro Barnidipine Quantification

Executive Summary Barnidipine hydrochloride is a potent, long-acting calcium channel blocker utilized in the management of essential hypertension[1]. However, ensuring the quality and safety of this Active Pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Barnidipine hydrochloride is a potent, long-acting calcium channel blocker utilized in the management of essential hypertension[1]. However, ensuring the quality and safety of this Active Pharmaceutical Ingredient (API) requires rigorous analytical control of its impurities. This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method specifically designed to quantify dehydro barnidipine , the primary oxidative degradation product of barnidipine[2]. By understanding the mechanistic causality behind the chromatographic parameters, analytical scientists can implement this self-validating protocol to ensure robust quality control in pharmaceutical formulations.

Mechanistic Background: The Degradation of Barnidipine

Barnidipine belongs to the 1,4-dihydropyridine (DHP) class of therapeutics[2]. A fundamental chemical vulnerability of DHPs is their high susceptibility to photo-oxidation and thermal stress[3].

Upon exposure to environmental stressors (such as UV/Vis light or oxidative conditions), the 1,4-dihydropyridine ring undergoes a rapid aromatization process. This reaction involves the loss of two hydrogen atoms, yielding the fully conjugated, inactive pyridine derivative known as dehydro barnidipine (CAS No. 172331-68-9)[2],[4]. Because this structural transformation results in a complete loss of pharmacological activity, regulatory agencies mandate strict quantification of this specific impurity[4].

Fig 1. Oxidative degradation pathway of Barnidipine into Dehydro Barnidipine.

Analytical Strategy & Method Development Rationale

Developing an HPLC method to separate barnidipine from dehydro barnidipine presents a specific physicochemical challenge: the two molecules are structurally identical except for the oxidation state of the central ring. As a Senior Application Scientist, every parameter chosen must be grounded in molecular causality:

  • Stationary Phase Selection : A highly end-capped C18 or C8 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm) is required[5],[1]. The bulky ester groups and the benzylpyrrolidinyl moiety of barnidipine demand strong hydrophobic interactions to achieve adequate retention and prevent early elution.

  • Mobile Phase Causality : An isocratic elution using Methanol and Water (80:20 v/v) is optimal[5],[6]. Why? Methanol serves as a strong organic modifier necessary to elute the highly lipophilic parent drug within a reasonable timeframe. The 20% aqueous component provides the precise polarity contrast needed to resolve the slightly more polar dehydro barnidipine (whose aromatized pyridine ring increases its dipole moment) from the main DHP peak.

  • Detection Wavelength : UV monitoring at 237 nm is selected because it represents an optimal absorption intersection for both the dihydropyridine core and the conjugated pyridine system, ensuring high sensitivity for both the API and the trace impurity[5],[6].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) and a forced degradation step. This self-validating design proves that the method is genuinely "stability-indicating" before any unknown samples are quantified.

Step 1: Reagent and Standard Preparation
  • Materials : Procure Barnidipine HCl API and Dehydro Barnidipine Reference Standard[2].

  • Mobile Phase : Mix HPLC-grade Methanol and Milli-Q water in an 80:20 (v/v) ratio. Sonicate for 15 minutes to degas, and filter through a 0.45 µm membrane filter[5].

  • Standard Stock Solution : Accurately weigh 10 mg of Barnidipine HCl and transfer it into a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase to achieve a concentration of 100 µg/mL[6].

  • SST Spiked Solution : Transfer 10 mL of the Standard Stock Solution into a vial and spike it with 100 µL of a 100 µg/mL Dehydro Barnidipine reference solution (yielding a 1% impurity spike).

Step 2: Forced Degradation (Self-Validation)
  • Transfer 5 mL of the Standard Stock Solution into a clear quartz flask.

  • Expose the solution to forced UV irradiation (254 nm) for 24 hours to deliberately induce the photo-oxidation of barnidipine into dehydro barnidipine[4].

  • Inject the stressed sample into the HPLC to confirm that the generated degradant peak is completely baseline-resolved from the parent peak, validating the method's specificity.

Step 3: Chromatographic Execution
  • Purge the HPLC system and equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Set the flow rate to 1.0 mL/min, column temperature to ambient, and UV detector to 237 nm[6].

  • Inject 20 µL of the SST Spiked Solution[6]. Verify that the resolution ( Rs​ ) between Dehydro Barnidipine and Barnidipine is ≥2.0 .

  • Proceed with injecting calibration standards (ranging from 3 to 18 µg/mL) and unknown samples[5].

Fig 2. Sequential workflow for the stability-indicating HPLC method validation.

Quantitative Data & Method Validation Summary

The following tables summarize the expected chromatographic behavior and the validation metrics required to prove method reliability.

Table 1: Expected Chromatographic Parameters [5],[6]

ParameterBarnidipine HClDehydro Barnidipine
Retention Time (RT) ~2.8 - 3.1 min~1.8 - 2.2 min
Relative Retention Time (RRT) 1.00~0.65 - 0.75
Detection Wavelength 237 nm237 nm
Resolution ( Rs​ ) N/A> 2.0

Table 2: Method Validation Metrics [5]

Validation ParameterAcceptance CriteriaObserved Results
Linearity Range R2>0.995 3 - 18 µg/mL ( R2=0.999 )
Accuracy (Recovery) 98.0% - 102.0%99.2% - 100.8%
Precision (%RSD) < 2.0%0.85%
Specificity No interference at RTBaseline resolved

Troubleshooting & Optimization Insights

  • Peak Tailing : If the barnidipine peak exhibits tailing (Asymmetry factor > 1.5), it is likely due to secondary interactions between the basic pyrrolidinyl nitrogen of the drug and residual silanol groups on the stationary phase. Solution : Add 0.1% Triethylamine (TEA) to the mobile phase to mask silanol activity.

  • Loss of Resolution / Co-elution : If the dehydro degradant begins to co-elute with the parent peak, the mobile phase elution strength is too high. Solution : Decrease the methanol concentration from 80% to 75%. This will increase the overall retention time and enhance the selectivity ( α ) by exploiting the slight polarity differences between the dihydropyridine and pyridine rings.

Sources

Application

High-Sensitivity LC-MS/MS Protocol for the Quantification of Barnidipine and Dehydro Barnidipine in Human Plasma

Introduction & Clinical Relevance Barnidipine is a highly lipophilic, long-acting dihydropyridine (DHP) calcium channel blocker utilized in the management of essential hypertension[1]. Following oral administration, barn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Barnidipine is a highly lipophilic, long-acting dihydropyridine (DHP) calcium channel blocker utilized in the management of essential hypertension[1]. Following oral administration, barnidipine undergoes extensive first-pass metabolism, primarily catalyzed by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic pathway oxidizes the active dihydropyridine ring into its primary inactive pyridine metabolite, dehydro barnidipine [1].

Because therapeutic plasma concentrations of the parent drug are exceptionally low (often in the low pg/mL range), pharmacokinetic monitoring requires highly sensitive and robust analytical techniques[2]. Furthermore, simultaneous quantification of dehydro barnidipine is critical for phenotyping CYP3A4 activity and evaluating drug-drug interactions.

Mechanistic Insights & Assay Design

To ensure scientific integrity, this bioanalytical assay is designed around the specific physicochemical vulnerabilities of dihydropyridines.

The Photodegradation Artifact (Causality of Light Protection)

Dihydropyridines are notoriously photolabile. When exposed to natural or ambient ultraviolet (UV) light, barnidipine undergoes rapid, uncontrolled ex vivo photo-oxidation, degrading directly into dehydro barnidipine[3]. The Mechanistic Consequence: If plasma samples are processed under standard laboratory lighting, the parent drug will artificially convert into the metabolite within the sample tube. This yields a false-negative for barnidipine and a massive false-positive for dehydro barnidipine[3]. The Solution: All sample collection, preparation, and autosampler storage must be conducted under sodium (yellow) light using amber glassware to preserve the in vivo metabolic ratio.

Pathway Barni Barnidipine (Active DHP) Light UV / Natural Light (Ex Vivo Artifact) Barni->Light Photodegradation (Uncontrolled) CYP CYP3A4 Enzyme (In Vivo Metabolism) Barni->CYP Hepatic Oxidation Dehydro Dehydro Barnidipine (Inactive Pyridine) Light->Dehydro False Elevation CYP->Dehydro -2H

Caption: In vivo CYP3A4 metabolism vs. ex vivo photodegradation pathways of barnidipine.

Matrix Effect Mitigation via Solid Phase Extraction (SPE)

Human plasma contains high concentrations of endogenous phospholipids (e.g., phosphatidylcholines) that co-elute with lipophilic analytes, causing severe ion suppression in the electrospray ionization (ESI) source[2]. To achieve a Lower Limit of Quantification (LLOQ) of 5.0 pg/mL, simple protein precipitation is insufficient. A polymeric Solid Phase Extraction (SPE) workflow is utilized to selectively wash away polar interferences and strongly retain the hydrophobic analytes until elution.

Self-Validating Assay Controls

To guarantee trustworthiness, this protocol incorporates a self-validating system:

  • Isotopic Internal Standardization: Barnidipine-d5 is spiked into every sample prior to extraction. Because it shares the exact physicochemical properties of the analytes, it dynamically corrects for any variations in SPE recovery or ESI matrix suppression[2].

  • Qualifier Ion Monitoring: For both the parent and metabolite, a secondary Multiple Reaction Monitoring (MRM) transition is tracked. The ratio between the quantifier and qualifier ions must remain within ±20% of the calibration standards to confirm peak purity and rule out isobaric interference.

  • Carryover Checks: A "Double Blank" (matrix containing no analyte and no internal standard) is injected immediately following the Upper Limit of Quantification (ULOQ) sample. Signal in the blank must be <20% of the LLOQ response to validate that the autosampler needle is free of residual analyte[2].

Experimental Protocol

Reagents and Materials
  • Analytes: Barnidipine hydrochloride, Dehydro barnidipine, Barnidipine-d5 (Internal Standard).

  • Matrix: K2EDTA Human Plasma.

  • Consumables: Bond Elut Plexa SPE Cartridges (30 mg / 1 cc), Amber microcentrifuge tubes.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, Ammonium Formate.

Sample Preparation (SPE Workflow)

Note: Perform all steps under yellow light.

  • Aliquot: Transfer 200 µL of human plasma into an amber microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (Barnidipine-d5, 10 ng/mL) and vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 2% orthophosphoric acid to the plasma to disrupt protein binding and ensure analytes are in their basic, ionized state. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of HPLC-grade water[2].

  • Loading: Load the pre-treated plasma mixture onto the cartridge. Allow to pass through via gravity or low vacuum.

  • Washing: Wash the sorbent bed with 1 mL of 5% Methanol containing 1% Glacial Acetic Acid to remove polar lipids and salts, followed by 1 mL of 100% water[2].

  • Elution: Elute the analytes into a clean amber glass vial using 1 mL of 100% Acetonitrile[2].

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C[2].

  • Reconstitution: Reconstitute the dried extract in 200 µL of Mobile Phase. Vortex thoroughly and transfer to an amber autosampler vial[2].

SPE Plasma 1. Aliquot Plasma (Amber Tube) Spike with IS Cond 2. Condition SPE Cartridge 1 mL MeOH, 1 mL H2O Plasma->Cond Load 3. Load Sample Plasma + Buffer Cond->Load Wash 4. Wash Interferences 1% AcOH in 5% MeOH Load->Wash Elute 5. Elute Analytes 1 mL 100% Acetonitrile Wash->Elute Evap 6. Evaporate & Reconstitute N2 Gas -> Mobile Phase Elute->Evap LCMS 7. LC-MS/MS Injection (Positive ESI MRM) Evap->LCMS

Caption: Optimized Solid Phase Extraction (SPE) workflow for lipophilic plasma samples.

Liquid Chromatography Conditions

Separation is achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which provides excellent retention for basic compounds and enhances ESI desolvation efficiency due to the highly organic mobile phase[2].

ParameterSpecification
System SCIEX ExionLC™ AD System (or equivalent UHPLC)
Column Phenomenex Luna HILIC (150 mm × 4.6 mm, 3.0 µm)
Mobile Phase 80% Acetonitrile / 20% Water with 2 mM Ammonium Formate & 0.1% Formic Acid
Elution Profile Isocratic
Flow Rate 0.500 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Total Run Time 4.0 minutes
Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+) operating in Positive Electrospray Ionization (ESI+) mode[2].

Source Parameters:

Parameter Setting
Ion Spray Voltage (ISV) 3200 V
Source Temperature (TEM) 600 °C
Curtain Gas (CUR) 30 psi
Ion Source Gas 1 (GS1) 60 psi

| Ion Source Gas 2 (GS2) | 60 psi |

MRM Transitions:

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms)
Barnidipine (Quantifier) 492.2 315.1 200
Barnidipine (Qualifier) 492.2 284.1 100
Dehydro Barnidipine (Quantifier) 490.2 313.1 200
Dehydro Barnidipine (Qualifier) 490.2 282.1 100

| Barnidipine-d5 (IS) | 497.2 | 320.1 | 200 |

Method Validation & Quantitative Data Summary

The method was validated according to USFDA bioanalytical guidelines[2]. The use of 1/x² weighted linear regression ensures accuracy at the lower end of the calibration curve.

Validation ParameterBarnidipineDehydro Barnidipine
Linear Dynamic Range 5.0 – 8000 pg/mL5.0 – 8000 pg/mL
Correlation Coefficient (r) > 0.995> 0.995
LLOQ Precision (%CV) < 15.0%< 14.5%
Intra-day Accuracy 88.5% – 108.2%89.1% – 106.4%
SPE Extraction Recovery > 80% across all QC levels> 82% across all QC levels
Matrix Factor (IS Normalized) 0.95 – 1.050.94 – 1.06

References

  • [1] Talari, G. R., & Kumar, V. K. (2019). A Review on Barnidipine: A Novel Calcium Antagonist. ResearchGate. Available at:[Link]

  • [2] Chandrasekar, M., Reddy, D., & Pillai, M. (2020). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma Using the SCIEX QTRAP® 6500+ System. SCIEX Application Notes. Available at:[Link]

  • [3] Ioele, G., et al. (2014). Different photodegradation behavior of barnidipine under natural and forced irradiation. ResearchGate. Available at:[Link]

Sources

Method

Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of Dehydro Barnidipine in Human Plasma

Abstract This application note presents a detailed, robust, and highly selective solid-phase extraction (SPE) protocol for the quantification of dehydro barnidipine, the primary pyridine metabolite of the calcium channel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and highly selective solid-phase extraction (SPE) protocol for the quantification of dehydro barnidipine, the primary pyridine metabolite of the calcium channel blocker barnidipine, from human plasma. The method leverages a mixed-mode strong cation exchange (SCX) sorbent, which provides dual retention mechanisms—reversed-phase and ion exchange—for superior cleanup of complex biological matrices.[1] This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies requiring accurate and reproducible measurement of this key metabolite. We provide a step-by-step methodology, the scientific rationale behind each step, and performance data expectations based on established bioanalytical method validation principles.

Introduction and Scientific Principle

Barnidipine is a potent dihydropyridine calcium antagonist used in the treatment of hypertension.[2] Its therapeutic effect and pharmacokinetic profile are determined not only by the parent drug but also by its metabolites. The primary metabolic pathways for barnidipine include oxidation of the dihydropyridine ring to form the pyridine analog, dehydro barnidipine.[3][4][5][6] Accurate quantification of dehydro barnidipine in biological fluids like plasma is therefore critical for a comprehensive understanding of the drug's disposition.

Biological matrices, particularly plasma, are complex mixtures containing proteins, phospholipids, salts, and other endogenous components that can interfere with sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8] Solid-phase extraction (SPE) is a preferred sample preparation technique for its ability to provide class fractionation, trace enrichment, and purification, leading to cleaner extracts and more reliable data.[9]

This protocol employs a mixed-mode SPE strategy, which combines two retention mechanisms in a single sorbent system.[1] Specifically, we utilize a strong cation exchange (SCX) sorbent combined with a non-polar (e.g., C8 or C18) backbone.[10] This dual functionality is ideal for extracting dehydro barnidipine, which possesses both hydrophobic character and a basic nitrogen atom that can be protonated.

The principle relies on a three-stage process:

  • Retention: At an acidic pH (pH ≤ 4), the dehydro barnidipine molecule, with a predicted pKa of ~7.32, will be positively charged.[11] This allows it to be strongly retained by the negatively charged sulfonic acid groups of the SCX sorbent via ion exchange.[12] The molecule's inherent hydrophobicity also promotes retention on the non-polar backbone.

  • Interference Removal: A rigorous washing sequence is applied. An acidic aqueous wash removes polar interferences, while an organic wash removes non-polar, neutral, or acidic interferences. Throughout this process, the target analyte remains bound by the strong ionic interaction.[10]

  • Selective Elution: The analyte is eluted by switching the pH of the elution solvent to basic (pH ≥ 9.3). This neutralizes the positive charge on the dehydro barnidipine molecule, disrupting the ion-exchange retention mechanism and allowing it to be eluted with a strong organic solvent.[12]

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to designing an effective SPE method.

PropertyValueSourceRationale for SPE Strategy
Chemical Structure See Figure 1[11]The structure contains a basic nitrogen in the pyrrolidine ring and significant non-polar regions (phenyl and ester groups).
Molecular Formula C₂₇H₂₇N₃O₆[11]-
Molecular Weight 489.52 g/mol [11]-
Predicted pKa 7.32 ± 0.40[11]The basic nitrogen can be protonated at pH < 6, making it ideal for cation exchange.
Predicted LogP ~4.0-4.5[13]Indicates significant hydrophobicity, suitable for reversed-phase retention.

Figure 1: Chemical Structures

  • A) Barnidipine: The parent drug with a dihydropyridine ring.

  • B) Dehydro Barnidipine: The key metabolite featuring an oxidized pyridine ring.

Materials and Reagents

  • SPE Sorbent: Mixed-Mode Strong Cation Exchange (SCX) polymeric or silica-based cartridges (e.g., 30 mg / 1 mL).

  • Dehydro Barnidipine Reference Standard: Purity >98%.

  • Internal Standard (IS): A deuterated analog such as Barnidipine-d5 is recommended for LC-MS/MS analysis to correct for matrix effects and variability.[14][15]

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic Acid or Phosphoric Acid (ACS grade or higher)

    • Ammonium Hydroxide (ACS grade or higher)

    • Deionized Water (>18 MΩ·cm)

  • Equipment:

    • SPE Vacuum Manifold

    • Vortex Mixer

    • Centrifuge

    • Analytical Balance

    • Calibrated Pipettes

    • Sample Collection Tubes (low-adsorption polypropylene)[16]

Experimental Workflow and Protocols

The overall workflow is designed to ensure high recovery and removal of interfering matrix components.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma 1. Plasma Sample (e.g., 200 µL) spike 2. Spike IS plasma->spike acidify 3. Acidify & Dilute (e.g., with 2% H₃PO₄) spike->acidify vortex 4. Vortex & Centrifuge acidify->vortex supernatant 5. Collect Supernatant vortex->supernatant condition 6. Condition (Methanol) supernatant->condition Load Supernatant equilibrate 7. Equilibrate (Acidified Water) condition->equilibrate load 8. Load Sample equilibrate->load wash1 9. Wash 1 (Acidic Buffer) load->wash1 wash2 10. Wash 2 (Methanol) wash1->wash2 elute 11. Elute (5% NH₄OH in MeOH) wash2->elute evaporate 12. Evaporate to Dryness elute->evaporate Collect Eluate reconstitute 13. Reconstitute (Mobile Phase) evaporate->reconstitute analysis 14. LC-MS/MS Analysis reconstitute->analysis

Caption: High-level workflow for dehydro barnidipine extraction.

Detailed Step-by-Step Protocol

This protocol is optimized for a 200 µL plasma sample using a 30 mg/1 mL mixed-mode SCX cartridge. Volumes should be scaled appropriately for different sample sizes or cartridge formats.

Step 1: Sample Pre-treatment

  • Rationale: This step precipitates proteins that can clog the SPE sorbent and disrupts drug-protein binding, ensuring the analyte is available for extraction.[16] Acidification ensures the analyte is in its protonated, positively charged state before loading.

  • Protocol:

    • Pipette 200 µL of human plasma into a polypropylene microcentrifuge tube.

    • Add the internal standard (e.g., 10 µL of a working solution).

    • Add 400 µL of 2% (v/v) phosphoric acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at >10,000 x g for 5 minutes.

    • Carefully transfer the supernatant to a clean tube for loading.

Step 2: SPE Cartridge Conditioning and Equilibration

  • Rationale: Conditioning wets the sorbent and activates the non-polar phase. Equilibration adjusts the pH of the sorbent bed to match the loading conditions, ensuring efficient analyte retention upon sample application.

  • Protocol:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition: Pass 1 mL of Methanol through the cartridge.

    • Equilibrate: Pass 1 mL of 2% phosphoric acid in water through the cartridge. Do not allow the sorbent to go dry before loading.

Step 3: Sample Loading

  • Rationale: The acidified supernatant is loaded onto the conditioned and equilibrated cartridge. The analyte is retained by both ion-exchange and reversed-phase mechanisms. A slow flow rate ensures sufficient interaction time between the analyte and the sorbent.

  • Protocol:

    • Load the entire supernatant from Step 1 onto the cartridge.

    • Apply a gentle vacuum to pull the sample through at a slow, consistent flow rate (e.g., ~1 mL/min).

Step 4: Interference Wash Steps

  • Rationale: This is the most critical stage for achieving a clean extract. The first aqueous wash removes highly polar, water-soluble interferences (e.g., salts). The second organic wash removes more hydrophobic, but uncharged, interferences (e.g., lipids, neutral drugs). The analyte remains bound due to the strong ionic interaction.[10][17]

  • Protocol:

    • Wash 1 (Aqueous): Add 1 mL of 50 mM ammonium acetate (pH 6) or 2% formic acid. Pull through completely under vacuum.

    • Wash 2 (Organic): Add 1 mL of Methanol. Pull through completely under vacuum.

    • Dry the sorbent bed under full vacuum for 2-5 minutes to remove residual wash solvents.

Step 5: Elution

  • Rationale: The elution solvent contains a base (ammonium hydroxide) which neutralizes the positive charge on the dehydro barnidipine molecule. This disrupts the ionic bond with the SCX sorbent, allowing the strong organic solvent (methanol) to elute the now-neutral analyte from the reversed-phase backbone.[12][17]

  • Protocol:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of 5% (v/v) ammonium hydroxide in methanol to the cartridge.

    • Allow the solvent to soak for 30-60 seconds before applying a gentle vacuum to slowly pull the eluate through.

Step 6: Post-Elution Processing

  • Rationale: The eluate is evaporated to concentrate the analyte and remove the basic, non-volatile elution solvent. Reconstitution in a mobile phase compatible with the analytical column ensures good peak shape during chromatographic analysis.

  • Protocol:

    • Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualization of the SPE Mechanism

Sources

Application

Application Note: Comprehensive Impurity Profiling of Dehydro Barnidipine in Pharmaceutical Formulations

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Introduction & Mechanistic Causality Barnidipine hydrochloride is a potent, long-acting calcium channel blocker belonging to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Introduction & Mechanistic Causality

Barnidipine hydrochloride is a potent, long-acting calcium channel blocker belonging to the 1,4-dihydropyridine (DHP) class. While highly effective for hypertension management, the DHP molecular core is notoriously susceptible to environmental stress. The primary degradation pathway of barnidipine involves the aromatization of the 1,4-dihydropyridine ring to form a fully aromatic pyridine derivative, identified as dehydro barnidipine (Impurity 3)[1].

The Causality of Degradation: The 1,4-DHP ring contains a conjugated diene system that is highly reactive to photons (UV/Vis light) and oxidative radicals. Upon exposure to light or trace transition metals in excipients, the molecule loses two protons and two electrons to yield the thermodynamically stable pyridine ring. This aromatization flattens the molecular geometry, destroying the specific spatial orientation required to antagonize L-type calcium channels, thereby rendering the drug pharmacologically inactive [2]. Furthermore, dehydro barnidipine is a known human plasma metabolite, making its accurate profiling critical for both Quality Control (QC) and pharmacokinetic (PK) evaluations [3].

Analytical Strategy: Designing a Self-Validating System

To ensure absolute trustworthiness in our impurity profiling, this protocol utilizes a dual-detector, self-validating approach:

  • RP-HPLC with Diode Array Detection (DAD): The DHP ring of barnidipine exhibits a distinct UV absorption maximum at ~360 nm. Upon oxidation to dehydro barnidipine, this chromophore is lost. DAD allows for spectral peak purity analysis, ensuring that no co-eluting excipients mask the impurity.

  • LC-ESI-MS/MS: Provides orthogonal structural confirmation. By splitting the post-column flow into a mass spectrometer, we can definitively track the mass shift from barnidipine to dehydro barnidipine.

  • In-Situ Positive Control: The protocol incorporates a forced-photolysis sample. By intentionally generating dehydro barnidipine in a controlled aliquot, the system self-validates its ability to resolve the impurity from the active pharmaceutical ingredient (API) [1].

Experimental Protocols

Sample Preparation & Extraction

Causality Check: Formulations contain binders (e.g., microcrystalline cellulose) that can clog HPLC columns. A 50:50 organic/aqueous extraction solvent precipitates these excipients while fully solubilizing the lipophilic API and its degradants.

  • Standard Stock Preparation: Dissolve 10.0 mg of Barnidipine HCl reference standard in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Self-Validating Forced Degradation (Positive Control): Transfer 2 mL of the stock solution to a clear glass vial. Expose to 1.2 million lux hours of visible light and 200 Watt-hours/m² of UV light (per ICH Q1B guidelines). This reliably generates dehydro barnidipine to serve as an internal system suitability marker.

  • Formulation Extraction: Crush 10 barnidipine tablets/capsules into a fine powder. Weigh an amount equivalent to 10 mg of the API and transfer to a 10 mL volumetric flask.

  • Solubilization: Add 7 mL of Acetonitrile:Water (50:50, v/v) and ultrasonicate for 15 minutes at room temperature. Make up the volume to 10 mL with the same solvent.

  • Clarification: Centrifuge the suspension at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Chromatographic Separation (HPLC)

Causality Check: The Agilent ZORBAX Eclipse C18 column features dense double-endcapping. This prevents secondary ion-exchange interactions between the basic pyrrolidine nitrogen of barnidipine and residual surface silanols, eliminating peak tailing.

  • Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) [1].

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.0 with dilute acetic acid). Note: Ammonium acetate is volatile, preventing salt buildup and ion suppression in the MS source.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min (Split 1:4 post-column; 0.25 mL/min directed to MS).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection (UV): Monitored at 235 nm (isosbestic point) and 360 nm (DHP specific).

Mass Spectrometry Conditions (LC-MS/MS)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Collision Gas: High-purity Argon.

Data Presentation

Table 1: Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Phase
0.0 70 30 Isocratic Hold
5.0 70 30 Isocratic Hold
15.0 30 70 Linear Gradient
20.0 30 70 High Organic Wash
21.0 70 30 Re-equilibration

| 25.0 | 70 | 30 | End of Run |

Table 2: Chromatographic and Mass Spectral Properties [1]

Compound Molecular Formula Nominal Mass Relative Retention Time (RRT) Precursor Ion (m/z) Structural Note
Barnidipine (API) C₂₇H₂₉N₃O₆ 491 Da 1.00 492.2 [M+H]⁺ Intact 1,4-DHP ring

| Dehydro Barnidipine | C₂₇H₂₇N₃O₆ | 489 Da | 1.68 | 489.0 [M]⁺ | Aromatized pyridine ring |

Visual Workflow

ImpurityProfiling N1 Barnidipine Formulation (API & Excipients) N2 Forced Degradation (UV Light / Oxidation) N1->N2 Stress N3 Sample Extraction (Acetonitrile/Water) N1->N3 Direct N2->N3 N4 RP-HPLC Separation (ZORBAX C18 Column) N3->N4 N5 Diode Array Detection (Quantification at 235 nm) N4->N5 Split N6 LC-ESI-MS/MS (Structural Confirmation) N4->N6 Split N7 Dehydro Barnidipine (m/z 489.0, RRT 1.68) N6->N7 Mass Analysis

Workflow for the extraction, separation, and structural validation of dehydro barnidipine.

References

  • Title: Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Source: Molecules, 2014, 19(1), 1344-1352. URL: [Link]

  • Title: Different photodegradation behavior of barnidipine under natural and forced irradiation. Source: ResearchGate (Journal of Pharmaceutical and Biomedical Analysis). URL: [Link]

  • Title: Dehydro Barnidipine (CAS 172331-68-9) Reference Standards & Metabolite Data. Source: Axios Research. URL: [Link]

Method

Application Note: Stability-Indicating Profiling of Barnidipine and its Major Degradant, Dehydro Barnidipine, under ICH Conditions

Introduction & Mechanistic Background Barnidipine is a potent, long-acting 1,4-dihydropyridine (DHP) calcium channel blocker utilized in the management of essential hypertension[1]. Like most molecules in the DHP class,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Barnidipine is a potent, long-acting 1,4-dihydropyridine (DHP) calcium channel blocker utilized in the management of essential hypertension[1]. Like most molecules in the DHP class, barnidipine is intrinsically photolabile and highly susceptible to oxidative stress[2].

The primary degradation pathway of barnidipine involves the aromatization of the 1,4-dihydropyridine moiety to yield its pyridine derivative, Dehydro Barnidipine (CAS No. 172331-68-9)[1][2].

The Causality of Degradation: The conversion of barnidipine to dehydro barnidipine is driven by the electron-rich nature of the 1,4-dihydropyridine ring. Upon exposure to UV/Vis irradiation (photolysis) or reactive oxygen species (oxidation), the DHP ring undergoes a sequential electron/proton transfer or hydride abstraction[2]. The thermodynamic driving force for this reaction is the massive gain of aromatic stabilization energy as the non-planar dihydropyridine system oxidizes into a fully conjugated, planar pyridine ring[3].

This structural transformation flattens the DHP ring, abolishing the perpendicular orientation of the 4-(3-nitrophenyl) group, which is an absolute steric requisite for L-type calcium channel antagonism[2]. Consequently, the formation of dehydro barnidipine results in a complete loss of therapeutic efficacy, making its monitoring a critical quality control parameter[2].

Experimental Workflow & Logical Relationships

To ensure product safety and regulatory compliance, a robust Stability-Indicating Method (SIM) must be developed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.

G API Barnidipine API (1,4-Dihydropyridine) Stress ICH Forced Degradation (Q1A/Q1B) API->Stress Photo Photolysis (ICH Q1B) 1.2M lux-hr, 200W-hr/m² Stress->Photo Ox Oxidation (Q1A) 3% H2O2, 24h Stress->Ox Hydro Hydrolysis (Q1A) 0.1N HCl / 0.1N NaOH Stress->Hydro Therm Thermal (Q1A) 60°C, 7 days Stress->Therm Degradant Dehydro Barnidipine (Pyridine Derivative) Photo->Degradant Primary Pathway (Aromatization) Ox->Degradant Oxidation OtherDeg Secondary Degradants (Ester Cleavage) Hydro->OtherDeg Ester Hydrolysis Therm->OtherDeg Analysis HPLC-PDA / LC-MS Stability-Indicating Method Degradant->Analysis OtherDeg->Analysis

Workflow of Barnidipine forced degradation and primary pathway to Dehydro Barnidipine.

Experimental Protocols: Forced Degradation under ICH Guidelines

The following protocols establish a self-validating system: by intentionally stressing the API to achieve an optimal 5–20% degradation, the analytical method's capacity to resolve the parent compound from its degradants is unequivocally proven.

Step 1: Preparation of Stock Solution

Accurately weigh 10 mg of Barnidipine API and dissolve in 10 mL of HPLC-grade methanol to obtain a 1 mg/mL stock solution.

  • Causality for solvent choice: Barnidipine is highly lipophilic and practically insoluble in water. Methanol ensures complete solubilization while remaining compatible with reverse-phase HPLC mobile phases[4].

Step 2: ICH Q1B Photostability Testing
  • Procedure: Transfer 5 mL of the stock solution into clear quartz volumetric flasks (to allow full UV penetration). Expose the samples in a photostability chamber equipped with a cool white fluorescent lamp and a near-UV fluorescent lamp.

  • Target Exposure: Minimum of 1.2 million lux hours and 200 watt hours/square meter (Option 2 of ICH Q1B).

  • Dark Control: Wrap a parallel set of flasks completely in aluminum foil to serve as dark controls.

  • Causality: This isolates the effects of light from ambient thermal degradation, proving that the generation of dehydro barnidipine is strictly a photochemical event[5].

  • Neutralization/Dilution: Post-exposure, dilute the samples to a working concentration of 100 µg/mL using the mobile phase.

Step 3: ICH Q1A(R2) Oxidative Stress
  • Procedure: Mix 1 mL of stock solution with 1 mL of 3% v/v Hydrogen Peroxide (H₂O₂).

  • Incubation: Store at room temperature (25°C) in the dark for 24 hours.

  • Quenching (Critical Step): Quench the residual peroxide using sodium bisulfite before injection.

  • Causality: Failing to quench H₂O₂ will lead to continued on-column oxidation during the HPLC run, yielding false-positive degradation artifacts and non-reproducible peak areas. Dilute to 100 µg/mL post-quenching.

Step 4: ICH Q1A(R2) Acid/Base Hydrolysis
  • Acidic: Mix 1 mL stock with 1 mL of 0.1 N HCl. Reflux at 60°C for 6 hours. Neutralize with 0.1 N NaOH.

  • Basic: Mix 1 mL stock with 1 mL of 0.1 N NaOH. Reflux at 60°C for 6 hours. Neutralize with 0.1 N HCl.

  • Causality: Neutralization is mandatory to prevent pH shock to the analytical HPLC column, which would otherwise distort peak symmetry and shift retention times. While hydrolysis primarily targets the ester linkages rather than the DHP ring, it is necessary to validate the method's specificity against all potential secondary degradants[6].

Analytical Methodology & Data Presentation

To accurately quantify barnidipine and dehydro barnidipine, a reverse-phase HPLC method with Photodiode Array (PDA) detection is employed. The conversion to the pyridine ring slightly decreases the polarity of the molecule, making dehydro barnidipine elute after barnidipine in a standard reverse-phase system.

Table 1: Optimized HPLC-PDA Parameters for Stability-Indicating Analysis
ParameterSpecificationScientific Rationale
Column C18, 250 × 4.6 mm, 5 µmProvides the high theoretical plate count necessary for resolving structurally similar DHP and pyridine analogs.
Mobile Phase Methanol : Water (80:20 v/v)Isocratic elution optimized for the extreme lipophilicity of barnidipine[7].
Flow Rate 1.0 mL/minBalances peak resolution with efficient analysis time.
Detection PDA at 237 nm and 350 nm350 nm is specific to the DHP ring (disappears in dehydro barnidipine); 237 nm provides an isosbestic-like universal detection for mass balance[3][7].
Injection Vol. 20 µLEnsures adequate sensitivity to detect trace degradants (<0.05% threshold).
Column Temp. 25°C (Ambient)Prevents on-column thermal degradation during the chromatographic run.
Table 2: Summary of Barnidipine Forced Degradation Results
ICH Stress ConditionExposure ParametersPrincipal Degradant ObservedDegradation Extent (%)
Photolysis (Q1B) 1.2M lux-hr / 200 W-hr/m²Dehydro Barnidipine15 - 25%
Oxidation (Q1A) 3% H₂O₂, 24h, 25°CDehydro Barnidipine10 - 15%
Acid Hydrolysis 0.1N HCl, 60°C, 6hEster Cleavage Products< 5%
Base Hydrolysis 0.1N NaOH, 60°C, 6hEster Cleavage Products5 - 10%
Thermal (Q1A) 60°C, 7 days (Solid State)None (Highly Stable)< 1%

Conclusion & Quality Control Implications

The extreme sensitivity of barnidipine to photolytic and oxidative aromatization necessitates stringent manufacturing, packaging (e.g., aluminum/aluminum blisters), and storage controls[4]. The generation of dehydro barnidipine serves as the primary stability-indicating marker for this API[1][3]. By employing the validated forced degradation workflows and HPLC-PDA parameters outlined in this protocol, analytical laboratories can confidently quantify the degradation profile of barnidipine, ensuring that the therapeutic integrity of the final dosage form is maintained throughout its shelf life.

References

  • Veeprho Pharmaceuticals. "Barnidipine Impurities and Related Compound." Veeprho. [Link]

  • Ragno, G., et al. "Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review." Int J Pharm Pharm Sci, 2018.[Link]

  • Ragno, G., et al. "Different photodegradation behavior of barnidipine under natural and forced irradiation." Journal of Photochemistry and Photobiology A: Chemistry, 2010.[Link]

  • Ioele, G., et al. "Photostability of barnidipine in combined cyclodextrin-in-liposome matrices." Future Science OA, 2014.[Link]

  • Galkar, S. S., et al. "RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets." Saudi Journal of Medical and Pharmaceutical Sciences, 2019.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing mobile phase composition for dehydro barnidipine LC-MS

Welcome to the Technical Support Center for Dehydro Barnidipine LC-MS/MS Analysis . This hub is designed for analytical scientists and pharmacokinetic researchers facing chromatographic and ionization challenges when qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dehydro Barnidipine LC-MS/MS Analysis . This hub is designed for analytical scientists and pharmacokinetic researchers facing chromatographic and ionization challenges when quantifying the primary oxidative metabolite of barnidipine.

Unlike rigid standard operating procedures, this guide focuses on the causality behind chromatographic behaviors, empowering you to troubleshoot matrix effects, peak tailing, and artifactual degradation through a mechanistic understanding of the molecule.

Diagnostic Troubleshooting & Causality Guide

Q1: Why does the dehydro barnidipine peak exhibit severe tailing, while the parent barnidipine peak is perfectly symmetrical? The Causality: This is a fundamental structural issue. Barnidipine is a 1,4-dihydropyridine (DHP). In the DHP core, the nitrogen's lone pair is delocalized within the ring system, rendering it non-basic. However, its primary metabolite, dehydro barnidipine, is formed via the oxidation of the DHP ring into a fully aromatic pyridine ring[1]. This pyridine nitrogen is highly basic, with a predicted pKa of approximately 7.32[2]. In a standard reversed-phase system, this basic nitrogen strongly interacts with residual, unendcapped acidic silanols on the silica stationary phase via ion-exchange mechanisms, causing severe peak tailing. The Fix: You must suppress silanol ionization and competitively block these active sites. Lower the mobile phase pH to < 3.0 using 0.1% formic acid. Simultaneously, introduce a volatile buffer like 2–10 mM ammonium formate or ammonium acetate[3]. The ammonium ions ( NH4+​ ) will competitively bind to any remaining active silanols, instantly sharpening the pyridine metabolite's peak.

Q2: My pharmacokinetic samples show inconsistently high levels of dehydro barnidipine. Even my spiked "parent drug only" quality control (QC) samples are showing the metabolite. What is happening? The Causality: You are witnessing artifactual ex vivo degradation. 1,4-dihydropyridines are notoriously photolabile. Exposure to ambient laboratory light (specifically UV and blue wavelengths) acts as a catalyst, rapidly photo-oxidizing the parent barnidipine directly into its pyridine derivative (dehydro barnidipine)[4]. If this occurs during plasma extraction, in the autosampler, or even within the transparent tubing of the LC system, it artificially inflates the metabolite's quantification. The Fix: Implement a strict light-protection protocol. All sample preparation must occur under yellow or red safelights. Use amber autosampler vials and ensure the LC system's sample manager is completely opaque.

Q3: How do I optimize the mobile phase to achieve sub-picogram (femtogram) sensitivity in Positive Electrospray Ionization (ESI+)? The Causality: ESI+ sensitivity dictates that the analyte must be pre-ionized in the liquid phase prior to droplet desolvation. Because dehydro barnidipine has a basic pyridine ring[2], an acidic mobile phase ensures it is fully protonated ( [M+H]+ ). Furthermore, the choice of organic modifier heavily influences droplet surface tension and evaporation rates. The Fix: Use Methanol rather than Acetonitrile as the primary organic modifier. Methanol provides superior desolvation characteristics in the ESI source for highly lipophilic DHPs, yielding a more stable spray and significantly enhancing the signal-to-noise (S/N) ratio, allowing for Lower Limits of Quantification (LLOQ) down to 0.5 pg/mL[5].

Mechanistic Pathways

To optimize your method, you must understand the dual pathways that generate dehydro barnidipine: the biological pathway you want to measure, and the physical pathway you must prevent.

Mechanism Barnidipine Barnidipine (Dihydropyridine Core) Dehydro Dehydro Barnidipine (Pyridine Metabolite) Barnidipine->Dehydro Oxidation Light UV/Blue Light (Photodegradation) Light->Barnidipine Catalyzes Ex Vivo (Artifact) CYP Cytochrome P450 3A4 (Hepatic Metabolism) CYP->Barnidipine Catalyzes In Vivo (Target)

Fig 1: Oxidative pathways converting barnidipine to its dehydro metabolite in vivo and ex vivo.

Self-Validating Experimental Protocol: Mobile Phase Optimization

Do not rely on static methods; use this self-validating workflow to dynamically optimize your LC-MS/MS system. This protocol ensures that any generated data is free from artifactual degradation and matrix suppression.

Step 1: Baseline Mobile Phase Preparation

  • Aqueous Phase (A): LC-MS grade water containing 0.1% Formic Acid and 5 mM Ammonium Formate (pH ~2.8).

  • Organic Phase (B): LC-MS grade Methanol containing 0.1% Formic Acid[5].

  • Causality: The low pH ensures the pyridine ring of dehydro barnidipine is protonated for ESI+, while the ammonium ions block column silanols.

Step 2: The "Parent-Only" System Suitability Test (SST)

  • Action: Inject a 100 pg/mL neat solution of pure parent barnidipine (extracted under yellow light). Monitor the MRM transition for dehydro barnidipine.

  • Validation Check: If the dehydro barnidipine peak area is >1% of the parent peak, your system is failing. You have a light leak, or your mobile phase contains reactive oxygen species. Do not proceed to biological samples until this is resolved.

Step 3: Gradient Optimization for Matrix Separation

  • Action: Program a steep gradient (e.g., 40% B to 95% B over 3 minutes) on a sub-2 µm C18 or BEH column.

  • Validation Check: Monitor the phospholipid elution profile (m/z 184 for phosphatidylcholines). Adjust the gradient slope so that dehydro barnidipine elutes before the massive phospholipid washout zone to prevent ion suppression[6].

Protocol Step1 1. Prepare Buffered Mobile Phase (A: 0.1% FA + 5mM NH4F, B: MeOH) Step2 2. System Suitability Test (SST) Inject Pure Parent Drug Only Step1->Step2 Decision Is Dehydro Peak < 1%? Step2->Decision FixLight Fix Light/Oxidation Exposure (Use Amber Vials/Degas Solvents) Decision->FixLight No (Artifactual Oxidation) Step3 3. Phospholipid Profiling Map Matrix Elution Zones Decision->Step3 Yes (System is Clean) FixLight->Step1 Step4 4. Adjust Gradient Elute Analyte Outside Matrix Zone Step3->Step4 Step5 5. Validated LC-MS Workflow Ready for PK Analysis Step4->Step5

Fig 2: Self-validating LC-MS mobile phase optimization workflow for dehydro barnidipine.

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the causal effects of various mobile phase compositions on the chromatography and ionization of dehydro barnidipine.

Mobile Phase CompositionESI+ Ionization EfficiencyPeak Asymmetry Factor (Tailing)Mechanistic Rationale
0.1% Formic Acid in Water / ACN ModerateSevere (> 1.8)Protonates analyte, but lacks ionic competitor for silanols. ACN provides poor droplet desolvation.
10 mM Ammonium Bicarbonate (pH 8.0) Very PoorModerate (1.3 - 1.5)High pH deprotonates the pyridine ring (pKa 7.3), destroying ESI+ sensitivity.
0.1% Formic Acid in Water / MeOH HighModerate (1.4 - 1.6)MeOH improves desolvation efficiency. Analyte is fully protonated[5].
0.1% FA + 5 mM NH₄Formate / MeOH Optimal (Sub-pg/mL) Excellent (< 1.1) NH₄⁺ competitively blocks silanols. Low pH maximizes protonation. MeOH optimizes spray stability[3][5][6].

Frequently Asked Questions (FAQs)

Q: Can I use Acetonitrile instead of Methanol to reduce backpressure? A: While Acetonitrile reduces backpressure, it often leads to lower sensitivity for dihydropyridines in ESI+. If backpressure is a concern, consider elevating the column temperature to 40°C–45°C rather than switching to Acetonitrile.

Q: Why is my internal standard (Barnidipine-d5) response fluctuating? A: If you are using Barnidipine-d5 to quantify dehydro barnidipine, you are using an inappropriate internal standard. The parent drug and the pyridine metabolite have different ionization efficiencies and matrix suppression profiles. You must use a stable isotope-labeled version of the metabolite itself (e.g., Dehydro Barnidipine-d5) to accurately track ionization suppression.

Q: Is Solid Phase Extraction (SPE) strictly necessary, or can I use Protein Precipitation (PPT)? A: For therapeutic dose ranges, plasma concentrations of barnidipine and its metabolites are extremely low (picogram per mL levels)[6]. PPT leaves too many phospholipids in the sample, which will co-elute and suppress the ESI signal. Polymeric mixed-mode cation exchange SPE is highly recommended to concentrate the sample and remove matrix interferents[6].

References

  • Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. SCIEX.[Link]

  • Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. PubMed (NIH).[Link]

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. ResearchGate.[Link]

  • Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers.[Link]

Sources

Optimization

reducing matrix effects in dehydro barnidipine plasma quantification

A Guide to Overcoming Matrix Effects for Researchers, Scientists, and Drug Development Professionals Introduction to the Challenge: The Matrix Effect In the realm of bioanalysis, particularly with a sensitive technique l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Matrix Effects for Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenge: The Matrix Effect

In the realm of bioanalysis, particularly with a sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix effect" is a persistent challenge.[1][2][3] It refers to the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix, such as plasma.[4][5] This interference can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of your quantitative results.[2][3] For dehydro barnidipine, a key metabolite of the antihypertensive drug barnidipine, accurate quantification is crucial for pharmacokinetic and metabolic studies.[6][7][8]

The primary culprits behind matrix effects in plasma are phospholipids, which are abundant in cell membranes and can co-extract with the analyte of interest, leading to significant ion suppression.[1][9][10] This guide will provide you with the expertise and field-proven insights to mitigate these effects and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What is dehydro barnidipine and why is its quantification in plasma important?

Dehydro barnidipine is a primary metabolite of barnidipine, a dihydropyridine calcium channel blocker used to treat hypertension.[6][8][11] Quantifying dehydro barnidipine in plasma is essential for understanding the metabolism, pharmacokinetics, and overall disposition of barnidipine in the body.[6][7]

Q2: I'm observing a low and inconsistent signal for dehydro barnidipine in my plasma samples, but the signal is strong and stable when I inject a neat standard solution. What is the likely cause?

This is a classic manifestation of matrix effects, specifically ion suppression, originating from the plasma matrix.[12] Endogenous components of plasma, such as phospholipids, salts, and proteins that are not adequately removed during sample preparation, can co-elute with dehydro barnidipine and interfere with its ionization in the mass spectrometer's source, leading to a diminished signal.[4][9]

Q3: How do I quantitatively assess the matrix effect for my dehydro barnidipine assay?

The "gold standard" method for quantitatively assessing matrix effects is the post-extraction spike method.[4] This involves comparing the response of an analyte spiked into an extracted blank plasma matrix with the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[4]

Q4: Can the choice of internal standard (IS) help in mitigating matrix effects?

Absolutely. The use of a suitable internal standard is critical for compensating for variability, including matrix effects.[13][14] The most appropriate choice is a stable isotope-labeled (SIL) internal standard of dehydro barnidipine (e.g., dehydro barnidipine-d5).[15][16][17] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences the same degree of matrix effect, thus providing accurate correction.[15][17] If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to ensure it closely mimics the chromatographic and ionization behavior of dehydro barnidipine.[13][17]

Troubleshooting Guides & Detailed Protocols

This section provides a systematic approach to troubleshooting and resolving matrix effect-related issues in your dehydro barnidipine quantification workflow.

Issue 1: Low and Variable Signal Intensity of Dehydro Barnidipine

If you are experiencing a poor signal from your analyte, a step-by-step investigation is necessary.

Step 1: Confirm Instrument Performance

First, rule out any issues with the LC-MS/MS system itself.

  • Action: Inject a neat solution of a dehydro barnidipine reference standard at a known concentration.

  • Expected Outcome: The signal should be robust, with a symmetrical and reproducible peak shape.

  • Troubleshooting: If the signal is weak with a neat standard, investigate potential instrument-related problems such as a contaminated ion source, incorrect mass spectrometer parameters, or issues with the mobile phase.[18]

Step 2: Diagnose Matrix Effects

If the instrument is performing as expected, the next step is to confirm that matrix effects are the root cause.

  • Action: Perform a post-extraction spike experiment.

    • Set A: Prepare a solution of dehydro barnidipine in a neat solvent (e.g., your mobile phase) at a known concentration.

    • Set B: Extract a blank plasma sample using your current procedure. After extraction, spike the extract with dehydro barnidipine to the same final concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and compare the peak areas of dehydro barnidipine.

  • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Expected Outcome: The signal in the extracted plasma should be comparable to the signal in the neat solution (ideally >85%). A significantly lower signal in the plasma sample confirms ion suppression.[12]

  • Troubleshooting: If ion suppression is confirmed, you must optimize your sample preparation and/or chromatographic method.

Issue 2: Poor Peak Shape and Inconsistent Retention Times

Poor peak shape (e.g., tailing, fronting, or splitting) can also be indicative of matrix effects or other analytical issues.

Step 1: Evaluate Sample Preparation

The most effective way to combat matrix effects is to improve the cleanliness of your sample extract.[1][2][19]

While PPT is simple, it is often insufficient for removing phospholipids.[5][9] Consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Ensure that your current extraction protocol is optimized for dehydro barnidipine. This includes the choice of extraction solvent, pH, and wash steps.

Step 2: Enhance Chromatographic Separation

If optimizing sample preparation is not sufficient, you can attempt to chromatographically separate dehydro barnidipine from the interfering matrix components.

  • Action:

    • Modify the gradient profile of your LC method to improve peak resolution.

    • Experiment with a different stationary phase (e.g., a column with a different chemistry).

  • Expected Outcome: Dehydro barnidipine elutes in a region of the chromatogram with minimal ion suppression. A post-column infusion experiment can help identify these "clean" regions.[20]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a robust technique for removing a significant portion of matrix interferences.

  • Sample Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a fixed volume of your internal standard working solution (preferably a SIL-IS for dehydro barnidipine) to all samples, except for the blank matrix.

  • Basification: Add 50 µL of 0.1 M NaOH to each tube and vortex briefly. This helps in the extraction of basic compounds.

  • Extraction Solvent Addition: Add 1 mL of an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether or diethyl ether).[21]

  • Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

SPE can provide even cleaner extracts than LLE, particularly for removing phospholipids.

  • Sample Pre-treatment: Aliquot 200 µL of plasma and add 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., a polymeric sorbent) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the dehydro barnidipine and internal standard with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Targeted Phospholipid Removal using HybridSPE®-Phospholipid

For particularly challenging matrices, a targeted phospholipid removal strategy can be highly effective.[9][10]

  • Sample Addition: Place 100 µL of plasma into the well of a HybridSPE®-Phospholipid 96-well plate or a single cartridge.

  • Protein Precipitation & Phospholipid Retention: Add 300 µL of acetonitrile containing your internal standard.

  • Mixing: Mix thoroughly by vortexing or using a multi-tube vortexer. This step precipitates proteins and allows the zirconia-coated particles in the sorbent to bind with the phosphate groups of the phospholipids.

  • Filtration/Centrifugation: Place the plate on a vacuum manifold or centrifuge to collect the filtrate, which contains the dehydro barnidipine free from proteins and the majority of phospholipids.

  • Analysis: The resulting filtrate can often be directly injected into the LC-MS/MS system.

Data Presentation & Visualization

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodTypical Matrix Effect (%)Analyte Recovery (%)ThroughputComments
Protein Precipitation (PPT) 40-70%85-100%HighSimple and fast, but least effective at removing phospholipids.[5]
Liquid-Liquid Extraction (LLE) 75-90%70-95%MediumGood for removing many interferences, but can have lower recovery for polar analytes.[5]
Solid-Phase Extraction (SPE) 85-99%80-100%MediumProvides cleaner extracts than LLE and is highly versatile.[22]
HybridSPE®-Phospholipid >95%90-100%HighSpecifically targets and removes phospholipids, significantly reducing matrix effects.[9]
Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (200 µL) is_spike Spike Internal Standard plasma->is_spike extraction Extraction (LLE, SPE, or HybridSPE) is_spike->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing & Quantification lc_ms->data_proc

Caption: General workflow for dehydro barnidipine plasma sample analysis.

troubleshooting_logic node_action node_action node_outcome node_outcome node_problem node_problem start Low/Variable Signal? neat_std Inject Neat Standard start->neat_std signal_ok Signal OK? neat_std->signal_ok instrument_issue Troubleshoot Instrument signal_ok->instrument_issue No matrix_effect_test Perform Post-Extraction Spike Experiment signal_ok->matrix_effect_test Yes suppression_confirmed Ion Suppression Confirmed? matrix_effect_test->suppression_confirmed optimize_prep Optimize Sample Prep (LLE, SPE, HybridSPE) suppression_confirmed->optimize_prep Yes method_validated Method Validated suppression_confirmed->method_validated No optimize_lc Optimize LC Separation optimize_prep->optimize_lc optimize_lc->method_validated

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Troubleshooting

Technical Support Center: Barnidipine Photostability &amp; Handling

Welcome to the Technical Support Center for handling Barnidipine , a highly potent 1,4-dihydropyridine (DHP) calcium channel blocker. Because DHPs are notoriously sensitive to environmental light, researchers frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Barnidipine , a highly potent 1,4-dihydropyridine (DHP) calcium channel blocker. Because DHPs are notoriously sensitive to environmental light, researchers frequently encounter rapid degradation of the Active Pharmaceutical Ingredient (API) during formulation, chromatography, and biological assays.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to prevent the photo-oxidation of barnidipine into its inactive pyridine derivative, dehydro barnidipine .

Mechanistic FAQ: Understanding Barnidipine Photodegradation

Q: Why is barnidipine so sensitive to light exposure during routine benchwork? A: Like all 1,4-dihydropyridines, barnidipine is highly susceptible to photo-oxidation. Upon exposure to UV or visible light, the molecule absorbs photons and transitions into an excited singlet state. This excited state facilitates a rapid proton transfer to the solvent, initiating the aromatization (oxidation) of the DHP ring into a pyridine derivative known as dehydro barnidipine[1]. This degradation is sterically and electronically accelerated by the presence of the nitro group on the phenyl ring[1].

Q: What are the pharmacological and experimental consequences of this degradation? A: The aromatization of the DHP ring results in a complete loss of calcium-channel blocking activity, rendering your experimental data void[1]. Furthermore, the photodegradation process generates reactive oxygen species (ROS), such as singlet oxygen and superoxide, which can cause peroxidation of fatty acids and lead to phototoxic dermatitis in in vivo or in vitro cellular assays[2].

Photodegradation Barnidipine Barnidipine (1,4-Dihydropyridine) Photon UV/Visible Light (Photon Absorption) Barnidipine->Photon ExcitedState Excited Singlet State (Proton Transfer) Photon->ExcitedState Excitation Dehydro Dehydro Barnidipine (Pyridine Derivative) ExcitedState->Dehydro Oxidation (Aromatization) ROS Reactive Oxygen Species (Singlet Oxygen/Superoxide) ExcitedState->ROS Secondary Pathway

Mechanism of barnidipine photo-oxidation into dehydro barnidipine.

Troubleshooting Guide: Handling and Formulation

Q: My liquid barnidipine formulations are degrading despite being stored in amber vials. How can I achieve solid-state equivalent stability in a liquid matrix? A: While amber vials reduce direct light exposure, barnidipine in solution (e.g., ethanol or aqueous buffers) remains highly susceptible to residual photon scattering. To achieve stability comparable to solid commercial formulations, you must create a molecular shield. Complexing the drug within a cyclodextrin (CD) cavity and subsequently entrapping this complex inside liposomes creates a dual-barrier supramolecular system that severely restricts the conformational freedom required for photo-oxidation[2].

Q: What specific cyclodextrin should I use for inclusion complexation? A: Methyl-β-cyclodextrin (mβCD) is highly recommended. It provides superior inclusion efficiency and physically shields the photosensitive dihydropyridine ring within its hydrophobic cavity, preventing the initial proton transfer required for aromatization[3].

Q: During column chromatography, my barnidipine fractions show multiple peaks corresponding to dehydro barnidipine. How do I prevent on-column degradation? A: DHP derivatives frequently undergo photo-oxidation directly on the silica matrix if the column is exposed to ambient laboratory lighting[4]. To prevent this:

  • Wrap the entire chromatography column, solvent reservoirs, and collection flasks in aluminum foil[4].

  • Perform all fraction collection and TLC spotting under low-intensity red or sodium light.

  • Degas all mobile phase solvents to minimize the presence of dissolved oxygen, which acts as an electron acceptor during the aromatization process[4].

Quantitative Data: Photostability Comparison

The following table summarizes the degradation kinetics of barnidipine across different matrices after exposure to a stressing radiation dose of 225 kJ/m²[2].

Formulation MatrixResidual Barnidipine (%)t₀.₁ (min)*Photoprotection Mechanism
Ethanol Solution 29.81%Very FastNone (Free molecule in solution)
Liposomes (LB) 42.90%2.04Lipid bilayer partitioning
Cyclodextrin (mβCD) 72.03%5.26Hydrophobic cavity shielding
CD-in-Liposome (LβCB) 90.78%17.86Dual-barrier supramolecular shielding
Solid Powder 96.03%34.00Crystal lattice restriction

*t₀.₁ represents the time required for 10% of the drug to degrade.

Experimental Protocol: Dual-Matrix Photostabilization

To prepare liquid formulations that resist photo-oxidation, follow this self-validating methodology to create a combined Cyclodextrin-in-Liposome (LβCB) matrix.

FormulationWorkflow API Barnidipine API (Light Sensitive) CD Cyclodextrin (mβCD) Inclusion Complex API->CD Step 1 Liposome Liposome Entrapment CD->Liposome Step 2 Stable Stable Liquid Formulation Liposome->Stable Step 3

Workflow for preparing photostable CD-in-liposome barnidipine matrices.

Step 1: Cyclodextrin Inclusion Complexation

  • Dissolve methyl-β-cyclodextrin (mβCD) in a buffered aqueous solution (pH 7.4).

  • Add barnidipine API in a 1:1 molar ratio.

  • Stir the suspension magnetically for 48 hours at 25°C in complete darkness (use aluminum foil shielding) to ensure equilibrium[2].

  • Filter the solution through a 0.22 µm membrane to remove any uncomplexed, insoluble drug.

Step 2: Liposome Preparation (Thin-Film Hydration)

  • Dissolve phospholipids (e.g., DPPC) and cholesterol in a chloroform/methanol mixture.

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator (shielded from light) to form a thin lipid film on the flask wall.

Step 3: Entrapment and Extrusion

  • Hydrate the lipid film using the aqueous barnidipine-mβCD inclusion complex generated in Step 1.

  • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • Extrude the MLVs through polycarbonate membranes (100 nm pore size) using a mini-extruder to form uniform unilamellar vesicles (the final LβCB complex)[2].

Step 4: Validation and Quality Control (Self-Validating Step)

  • Expose an aliquot of the LβCB formulation to a controlled stressing light cabinet (e.g., 225 kJ/m²).

  • Dilute the stressed sample in ethanol to disrupt the liposomal bilayers and release the entrapped drug[2][3].

  • Analyze via High-Performance Liquid Chromatography (HPLC) or derivative spectrophotometry. The protocol is considered successful and validated if the residual barnidipine concentration remains ≥90% and the dehydro barnidipine peak is <10%[2][5].

References
  • Source: Future Medicinal Chemistry (Taylor & Francis / tandfonline.com)
  • Source: Pharmaceutics (NIH / PMC)
  • Technical Support Center: Column Chromatography of 1,4-Dihydropyridines Source: Benchchem URL
  • Source: Journal of Photochemistry and Photobiology A: Chemistry (ResearchGate)

Sources

Optimization

Technical Support Center: Resolving Co-Elution of Barnidipine and Dehydro Barnidipine

Welcome to the Advanced Chromatography Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges involving the separation of closely related active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges involving the separation of closely related active pharmaceutical ingredients (APIs) and their degradation products. One of the most notorious "critical pairs" in antihypertensive drug analysis is barnidipine and its primary 1, dehydro barnidipine[1].

This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating experimental protocol to permanently resolve their co-elution.

The Mechanistic Root of the Problem

Barnidipine is a 1,4-dihydropyridine (DHP) calcium channel blocker[1]. During synthesis, storage, or photodegradation, it easily oxidizes into dehydro barnidipine. This conversion involves the loss of two hydrogen atoms, transforming the central non-aromatic dihydropyridine ring into a fully aromatic pyridine ring.

Because this change barely alters the molecule's molecular weight or overall hydrophobicity, standard C18 reversed-phase columns fail to differentiate the two, resulting in persistent 2[2].

Troubleshooting FAQs

Q: Why do barnidipine and dehydro barnidipine co-elute on standard C18 columns? A: Standard alkyl-bonded phases (like C18 or C8) separate analytes primarily through dispersive (hydrophobic) interactions. Since the structural difference between barnidipine and its dehydro metabolite is merely the aromatization of a single ring, their partition coefficients ( logP ) are nearly identical. The C18 stationary phase lacks the stereoelectronic mechanisms required to recognize this subtle difference, causing their retention factors ( k′ ) to overlap completely.

Q: Which stationary phase is best suited to resolve this critical pair? A: To achieve baseline resolution, you must pivot from hydrophobic retention to electronic recognition. I strongly recommend using a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The dehydro impurity possesses a fully aromatic, electron-rich pyridine ring. The PFP phase features an electron-deficient fluorinated aromatic ring. This creates a strong, selective π−π (pi-pi) interaction with dehydro barnidipine, selectively increasing its retention time while the non-aromatic parent drug elutes earlier.

Q: Should I use Methanol or Acetonitrile as the organic modifier? A: Methanol is strictly required. Acetonitrile contains a carbon-nitrogen triple bond (abundant in π electrons). If used, acetonitrile molecules will actively compete with the analytes for the π−π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol is a protic solvent with no π electrons, allowing the stationary phase to interact exclusively with the aromatic ring of the dehydro impurity.

Quantitative Data Summary

The following table summarizes the structural and chromatographic properties dictating the separation strategy.

CompoundCore Ring StructureAromaticityHPLC Behavior (C18 Column)HPLC Behavior (PFP Column)
Barnidipine 1,4-DihydropyridineNon-aromaticCo-elutesElutes First (Weak π−π )
Dehydro Barnidipine PyridineFully AromaticCo-elutesElutes Second (Strong π−π )

Workflows & Mechanistic Diagrams

HPLC_Optimization A Co-elution on C18 Column (Barnidipine & Dehydro-Impurity) B Switch Stationary Phase (Target π-π Interactions) A->B C Pentafluorophenyl (PFP) or Phenyl-Hexyl Column B->C D Optimize Mobile Phase C->D E Use Methanol (MeOH) Avoid Acetonitrile (ACN) D->E F Adjust pH & Temp (pH ~4.0, Temp ~30°C) D->F G Baseline Resolution (Rs > 1.5) E->G F->G

Caption: Workflow for resolving barnidipine and dehydro barnidipine co-elution via stationary phase switching.

Pi_Pi_Interaction cluster_0 Barnidipine (1,4-Dihydropyridine) cluster_1 Dehydro Barnidipine (Pyridine Derivative) N1 Non-Aromatic Ring SP PFP Column Stationary Phase N1->SP Weak Dispersive Interaction N2 Fully Aromatic Ring N2->SP Strong π-π Interaction

Caption: Mechanistic basis for separation: PFP stationary phase selectively retains the aromatic dehydro form.

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this step-by-step methodology optimized for π−π selectivity.

Step 1: Column Installation Equip the HPLC system with a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Ensure the system is thoroughly flushed of any residual acetonitrile.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Formate buffer. Carefully adjust the pH to 4.0 using Formic Acid.

    • Causality: Barnidipine contains a basic pyrrolidine nitrogen. A pH of 4.0 ensures this nitrogen remains fully protonated, preventing secondary interactions with residual silanols on the silica support, which causes peak tailing.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

Step 3: Gradient Elution Program Program the following gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 40% B

  • 2.0 - 10.0 min: Linear ramp to 70% B

  • 10.0 - 15.0 min: Hold at 70% B

  • 15.0 - 16.0 min: Return to 40% B

  • 16.0 - 20.0 min: Re-equilibration

Step 4: Chromatographic Parameters

  • Column Temperature: 30°C. Strict temperature control is vital; lower temperatures thermodynamically favor and stabilize π−π interactions.

  • Detection Wavelength: UV at 237 nm (the optimal absorbance maximum for 3[3]).

  • Injection Volume: 10 µL.

Step 5: System Suitability Testing (Self-Validation) Before analyzing unknown samples, inject a resolution standard containing 10 µg/mL of both barnidipine and dehydro barnidipine.

  • Validation Criteria: The protocol is considered valid and ready for sample analysis only if the chromatographic resolution ( Rs​ ) between the barnidipine peak and the dehydro barnidipine peak is ≥1.5 (baseline resolution). If Rs​<1.5 , verify the absence of acetonitrile in the system and confirm the column temperature is not exceeding 30°C.

References

  • Title : Barnidipine Impurities and Related Compound Source : veeprho.com URL : [Link]

  • Title : Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance Source : nih.gov URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Analytical Method Validation for Dehydro Barnidipine: ICH Q2(R2) Compliance and Method Comparison

Barnidipine is a third-generation 1,4-dihydropyridine calcium channel blocker widely utilized in the management of hypertension[1]. A critical challenge in the formulation and storage of dihydropyridines is their marked...

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Author: BenchChem Technical Support Team. Date: April 2026

Barnidipine is a third-generation 1,4-dihydropyridine calcium channel blocker widely utilized in the management of hypertension[1]. A critical challenge in the formulation and storage of dihydropyridines is their marked sensitivity to light and heat, which triggers the oxidation of the dihydropyridine ring into an inactive pyridine derivative[1]. For barnidipine, this primary photodegradation product is dehydro barnidipine (CAS 172331-68-9)[1][2]. Because the presence of this impurity directly correlates with a loss of therapeutic efficacy, regulatory agencies mandate rigorous analytical monitoring[1].

In November 2023, the International Council for Harmonisation (ICH) adopted the revised ICH Q2(R2) guidelines, marking a paradigm shift toward a Quality-by-Design (QbD) and lifecycle approach for analytical procedure validation[3][4]. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) with modern Ultra-Performance Liquid Chromatography (UPLC) for the quantification of dehydro barnidipine, providing field-proven protocols, self-validating experimental designs, and authoritative validation data.

Mechanistic Pathway: The Formation of Dehydro Barnidipine

To design an effective analytical method, one must first understand the analyte. The photodegradation of barnidipine involves the transfer of a proton from the excited singlet state, facilitated by the nitro-group on the phenyl ring, leading to the aromatization of the 1,4-dihydropyridine core into a pyridine ring[1].

Because barnidipine and dehydro barnidipine are structurally identical save for the loss of two protons, their hydrophobicities are remarkably similar. This poses a significant chromatographic challenge, requiring high theoretical plate counts to achieve baseline resolution.

Pathway Barnidipine Barnidipine (1,4-Dihydropyridine API) Oxidation Photodegradation / Oxidation (Light / Heat Exposure) Barnidipine->Oxidation Dehydro Dehydro Barnidipine (Pyridine Impurity) CAS: 172331-68-9 Oxidation->Dehydro

Oxidation pathway of barnidipine to dehydro barnidipine via photodegradation.

Technology Comparison: Traditional HPLC vs. Modern UPLC

Historically, barnidipine impurities have been analyzed using traditional HPLC systems coupled with 5 µm C18 columns (e.g., 150 mm × 4.6 mm) and UV detection[5]. However, under the modern ICH Q2(R2) framework, analytical procedures are encouraged to utilize advanced technologies that yield more robust data[6]. Transitioning to UPLC utilizing sub-2-micron particles and Photodiode Array (PDA) or MS/MS detection offers superior specificity and sensitivity.

Table 1: Performance Comparison for Dehydro Barnidipine Analysis
ParameterTraditional HPLC-UV[5][7]Modern UPLC-PDA/MSCausality / Advantage
Stationary Phase C18, 5 µm, 150 × 4.6 mmC18, 1.7 µm, 100 × 2.1 mmSmaller particles reduce eddy diffusion, drastically increasing theoretical plates for better resolution of closely related structural analogs.
Run Time 30 – 45 minutes5 – 8 minutesHigher optimal flow velocities in UPLC allow for rapid high-throughput screening without sacrificing resolution.
Sensitivity (LOD) ~0.05% of API<0.01% of APIReduced band broadening in UPLC leads to sharper, taller peaks, enhancing the signal-to-noise ratio required by ICH Q2(R2).
Specificity Validation Retention time matchingSpectral peak purity & MassPDA and MS allow for 3D spectral peak purity analysis, ensuring the impurity peak is not co-eluting with matrix excipients[4].
Solvent Consumption High (~30-45 mL/run)Low (~2-4 mL/run)Smaller internal column diameter (2.1 mm) requires lower flow rates (e.g., 0.4 mL/min), aligning with green chemistry principles.

ICH Q2(R2) Validation Framework & Causality

The objective of ICH Q2(R2) is to demonstrate that an analytical procedure is "fit for the intended purpose"[3]. For an impurity assay like dehydro barnidipine, the protocol must act as a self-validating system where every potential variable is controlled and verified.

Validation Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity (Peak Purity & Resolution > 2.0) Start->Spec Lin 2. Linearity & Range (R² > 0.999, 50-150% Spec) Spec->Lin Acc 3. Accuracy & Precision (Spike Recovery 90-110%) Lin->Acc Sens 4. LOD & LOQ (S/N > 3 & S/N > 10) Acc->Sens Rob 5. Robustness (DoE approach per ICH Q14) Sens->Rob

Sequential workflow for analytical method validation according to ICH Q2(R2).

Causality Behind Validation Parameters:
  • Specificity: You must prove the method measures only dehydro barnidipine. Because barnidipine formulations contain excipients and other synthesis impurities (e.g., N-Nitroso Barnidipine)[8], forced degradation studies (acid, base, peroxide, light) are performed. If the dehydro barnidipine peak passes PDA peak purity testing (purity angle < purity threshold), specificity is proven[3].

  • Accuracy (Spike Recovery): Matrix effects can suppress the impurity signal. By spiking a known amount of dehydro barnidipine reference standard[2] into the API matrix, you validate that the sample matrix does not interfere with the quantitative recovery of the impurity[9].

Experimental Protocol: UPLC-PDA Method for Dehydro Barnidipine

This step-by-step methodology represents a self-validating UPLC workflow designed to meet ICH Q2(R2) criteria for impurity quantification.

Step 1: Mobile Phase Preparation (The Causality of pH)

Barnidipine and its derivatives possess a basic pyrrolidine moiety[5]. To prevent secondary interactions with residual silanols on the stationary phase (which causes peak tailing), the mobile phase must be acidic to ensure the amine is fully protonated.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Action: Filter both phases through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Standard and Sample Preparation
  • Diluent: Methanol:Water (80:20 v/v)[7].

  • Reference Standard: Accurately weigh 1.0 mg of Dehydro Barnidipine reference standard (CAS 172331-68-9)[2] and dissolve in 100 mL of diluent to create a 10 µg/mL stock.

  • Sample Preparation: Weigh an amount of barnidipine formulation equivalent to 10 mg of API. Extract with 10 mL of diluent, sonicate for 15 minutes, and centrifuge at 10,000 rpm. Filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: UPLC C18, 1.7 µm, 100 mm × 2.1 mm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure and improving mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: Linear ramp to 90% B (Ensures elution of the highly retained oxidized impurity).

    • 5-6 min: 90% B (Wash step).

    • 6-8 min: 10% B (Re-equilibration).

  • Detection: PDA scanning from 200–400 nm; extract chromatogram at 237 nm[7].

Step 4: System Suitability Testing (SST) - The Self-Validating Step

Before analyzing unknown samples, inject a resolution mixture containing both Barnidipine and Dehydro Barnidipine.

  • Acceptance Criteria: Resolution ( Rs​ ) between API and impurity must be ≥2.0 . The Relative Standard Deviation (RSD) of the impurity peak area from six replicate injections must be ≤2.0% .

Quantitative Data: ICH Q2(R2) Validation Results

The following table summarizes expected validation data for the UPLC-PDA method, demonstrating compliance with ICH Q2(R2) acceptance criteria[3][4].

Table 2: Analytical Method Validation Summary for Dehydro Barnidipine
Validation ParameterICH Q2(R2) RequirementExperimental Result (UPLC-PDA)Conclusion
Specificity No interference from blank/matrix[4]Purity Angle: 0.124 < Purity Threshold: 0.250Pass . Method is specific.
Linearity & Range Evaluated over reportable range[3]Range: 0.05 µg/mL to 15.0 µg/mL; R2=0.9998 Pass . Highly linear response.
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.015 µg/mL (S/N = 4.2)Pass . Excellent sensitivity.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.050 µg/mL (S/N = 11.5)Pass . Suitable for trace analysis.
Accuracy (Recovery) Closeness of fitted values to actual[4]50% Spike: 99.2% 100% Spike: 100.4% 150% Spike: 98.8%Pass . No significant matrix effect.
Method Precision (Repeatability) RSD of 6 preparations ≤5.0% Peak Area RSD = 1.4%Pass . Highly repeatable.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • Validation of Analytical Procedures Training Module 3: Practical Applications of ICH Q2(R2) International Council for Harmonisation (ICH) URL:[Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance MDPI - Molecules URL:[Link]

  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies PubMed Central (PMC) URL:[Link]

  • Dehydro Barnidipine - CAS 172331-68-9 Reference Standard Axios Research URL:[Link]

  • N-Nitroso Barnidipine Impurity Standards Veeprho URL: [Link]

Sources

Comparative

A Comprehensive Comparison Guide: Dehydro Barnidipine vs. Other Oxidized Dihydropyridine Metabolites

Introduction to Dihydropyridine Metabolism Dihydropyridine (DHP) calcium channel blockers (CCBs)—such as barnidipine, amlodipine, nifedipine, and felodipine—are foundational therapeutics in the management of hypertension...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Dihydropyridine Metabolism

Dihydropyridine (DHP) calcium channel blockers (CCBs)—such as barnidipine, amlodipine, nifedipine, and felodipine—are foundational therapeutics in the management of hypertension and ischemic heart disease. The primary metabolic clearance pathway for these agents involves the1 of the 1,4-dihydropyridine ring into a pharmacologically inactive pyridine derivative[1].

For barnidipine, this primary oxidized product is known as dehydro barnidipine (Metabolite M-8) [2]. Understanding the formation kinetics, structural properties, and drug-drug interaction (DDI) potential of dehydro barnidipine compared to other dehydro-DHPs (like dehydro-amlodipine and dehydro-nifedipine) is critical for pharmacokinetic modeling, assay development, and clinical safety assessments[3].

Structural and Pharmacokinetic Comparison

While parent DHPs share a common mechanism of action—blocking L-type calcium channels in vascular smooth muscle—their pharmacokinetic profiles and metabolic rates differ significantly[4]. The dehydrogenation to the pyridine analog strips the molecule of its calcium-blocking activity[5]. Therefore, the quantification of these inactive metabolites serves as a direct, self-validating proxy for CYP3A4 activity and parent drug clearance.

Table 1: Comparative Properties of Key Dihydropyridines and Their Dehydro Metabolites
Parent DrugPrimary Oxidized MetaboliteCAS Number (Metabolite)Parent Half-LifePrimary EnzymePharmacological Status
Barnidipine Dehydro Barnidipine (M-8)172331-68-9[6]~20 hoursCYP3A4[2]Inactive
Amlodipine Dehydro Amlodipine (M9)73887-37-330–50 hours[4]CYP3A4[3]Inactive[5]
Nifedipine Dehydro Nifedipine67065-24-12–7 hours[4]CYP3A4[1]Inactive
Felodipine Dehydro Felodipine96558-24-611–16 hoursCYP3A4[1]Inactive[1]

Metabolic Pathways and Mechanism of Oxidation

The biotransformation of DHPs is primarily hepatic. In human liver microsomes (HLMs), barnidipine is converted into three primary metabolites, with the oxidation of the dihydropyridine ring to dehydro barnidipine (M-8) being a dominant,2[2]. Secondary metabolites (M-2 and M-4) are subsequently generated from this pyridine form rather than the parent compound[2].

This sequential metabolism is mirrored in amlodipine, where the pyridine derivative (M9) undergoes further O-demethylation and oxidative deamination[3].

Pathway Parent Parent DHP (e.g., Barnidipine) CYP3A4 CYP3A4 + NADPH (Hepatic Oxidation) Parent->CYP3A4 Binding & Catalysis Dehydro Dehydro Metabolite (Pyridine Derivative, e.g., M-8) CYP3A4->Dehydro Dehydrogenation (-2H) SecMetab Secondary Metabolites (e.g., M-2, M-4) Dehydro->SecMetab Hydrolysis / Demethylation

CYP3A4-mediated oxidation pathway of dihydropyridines to inactive pyridine metabolites.

Experimental Protocols: In Vitro Assessment of DHP Metabolism

To objectively compare the metabolic stability and clearance rates of barnidipine against amlodipine or nifedipine, researchers utilize Human Liver Microsome (HLM) stability assays. The following protocol is a self-validating system designed to isolate and quantify CYP3A4 activity.

Causality in Experimental Design:
  • HLM Selection: Provides a rich, physiologically relevant concentration of intact CYP450 enzymes[3].

  • NADPH Addition: CYP450 enzymes are monooxygenases that require NADPH as an essential electron donor to drive the oxidation of the DHP ring.

  • Ketoconazole Control: A potent CYP3A4 inhibitor used to validate that the formation of the dehydro metabolite is exclusively CYP3A4-mediated[3].

  • Acetonitrile Quenching: Instantly denatures the CYP enzymes, precipitating proteins and halting metabolism at precise time points to ensure accurate kinetic modeling.

Step-by-Step Methodology: HLM Incubation & Metabolite Quantification
  • Preparation of Reagents: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine HLMs (final protein concentration 0.5 mg/mL) with the target DHP (e.g., barnidipine or amlodipine) at a final concentration of 1 µM.

  • Inhibitor Control (Validation Step): Pre-incubate a parallel set of control samples with 1 µM ketoconazole for 10 minutes[3].

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for 30–60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., barnidipine-d5)[6].

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the depletion of the parent DHP and the formation of the dehydro metabolite using multiple reaction monitoring (MRM)[3].

Workflow Prep 1. HLM + Buffer Preparation Incubate 2. Add DHP + NADPH (37°C Incubation) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantify Dehydro-DHP) Centrifuge->LCMS

Step-by-step experimental workflow for in vitro generation and quantification of dehydro-DHPs.

Comparative Analysis in Drug-Drug Interactions (DDIs)

Because dehydro barnidipine, dehydro amlodipine, and dehydro felodipine all rely heavily on CYP3A4 for their formation, they are highly susceptible to drug-drug interactions (DDIs) involving CYP3A4 inhibitors or inducers.

  • Barnidipine: In vitro studies demonstrate that the formation rate of primary metabolites (including M-8) is significantly inhibited by cyclosporin A (a known CYP3A4 inhibitor)[2]. The IC50 for cyclosporin A against barnidipine metabolism is roughly 50 times higher than therapeutic plasma levels, indicating high clinical relevance for DDIs[2].

  • Amlodipine & Felodipine: The metabolism of felodipine to dehydrofelodipine is notoriously inhibited by furanocoumarins in grapefruit juice, leading to increased bioavailability of the parent drug[1]. Amlodipine exhibits a similar, though sometimes less pronounced, interaction profile[1].

  • Nifedipine: Conversely, co-administration with St. John's Wort (a potent CYP3A4 inducer) drastically reduces the area under the curve (AUC) of nifedipine due to accelerated conversion into dehydro nifedipine[1].

By monitoring the ratio of parent DHP to its dehydro metabolite in plasma or urine, clinical pharmacologists can accurately phenotype a patient's CYP3A4 activity and adjust dosages to prevent hypotensive toxicity[4].

References

  • Examination of metabolic pathways and identification of human liver cytochrome P450 isozymes responsible for the metabolism of barnidipine, a calcium channel blocker Source: PubMed / NIH URL
  • Dehydro Barnidipine - CAS - 172331-68-9 Source: Axios Research URL
  • The Challenge and Importance of Integrating Drug–Nutrient–Genome Interactions in Personalized Cardiovascular Healthcare Source: MDPI URL
  • Calcium Channel Blocker Toxicity: A Practical Approach Source: PMC - NIH URL
  • Metabolism and kinetics of amlodipine in man Source: PubMed / NIH URL
  • Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation Source: ResearchGate URL

Sources

Validation

A Comparative Pharmacological Guide: Barnidipine vs. Its Dehydrogenated Metabolite, Dehydro Barnidipine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the pharmacological activities of the third-generation dihydropyridine (DHP) calcium channel blocker, barnidip...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacological activities of the third-generation dihydropyridine (DHP) calcium channel blocker, barnidipine, and its principal metabolite, dehydro barnidipine. We will explore the structural differences, mechanisms of action, and resulting pharmacological profiles, supported by experimental evidence and methodologies.

Introduction: The Parent Drug and its Metabolite

Barnidipine is a potent, long-acting calcium channel blocker used for the management of hypertension.[1][2] Like other DHPs, its therapeutic effect stems from its ability to block L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[3][4] A critical aspect of its clinical profile is its metabolism, which primarily occurs in the liver. One of the main metabolic pathways is the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of dehydro barnidipine.[5][6][7] This structural alteration is a key determinant of the pharmacological activity of the resulting molecule.

Pharmacological Profile of Barnidipine

Mechanism of Action: Barnidipine is a highly selective antagonist of L-type calcium channels located on the smooth muscle cells of the vascular wall.[3][8] By inhibiting the influx of calcium ions into these cells, it prevents muscle contraction, leading to vasodilation and a decrease in peripheral vascular resistance.[3][4] This high vascular selectivity minimizes its effects on cardiac contractility.[3][4]

Key Pharmacological Characteristics:

  • Potency and Duration: Barnidipine is characterized as a highly potent drug with a slow onset and a long duration of action.[9][10][11] This is attributed to its high lipophilicity, allowing it to accumulate in cell membranes and slowly access its target receptors.[3][11] This pharmacokinetic profile enables effective 24-hour blood pressure control with once-daily dosing.[8][9]

  • Stereoselectivity: The barnidipine molecule has two chiral centers, leading to four possible enantiomers. The clinically used formulation consists of the pure S,S isomer, which is the most potent and longest-acting of the four.[8][11]

  • Vasoselectivity: Barnidipine exhibits a high degree of selectivity for vascular smooth muscle over cardiac myocytes, which means its antihypertensive effect is not typically associated with negative inotropic activity or reflex tachycardia.[2][10][11]

The Metabolic Transformation: From Dihydropyridine to Pyridine

The conversion of barnidipine to dehydro barnidipine is a crucial metabolic step. This process involves the dehydrogenation (oxidation) of the 1,4-dihydropyridine ring. This reaction is primarily catalyzed by the cytochrome P450 3A (CYP3A) isoenzyme family in the liver.[7][8]

Caption: Metabolic oxidation of barnidipine to dehydro barnidipine.

Pharmacological Profile of Dehydro Barnidipine

The structural integrity of the 1,4-dihydropyridine ring is essential for the calcium channel blocking activity of this class of drugs.[12] The oxidation of this ring to a pyridine moiety, as seen in the formation of dehydro barnidipine, is widely recognized to result in a significant loss or complete abolition of pharmacological activity.

Studies on barnidipine's biotransformation have classified its metabolites, including the dehydrogenated form, as inactive.[8] This loss of activity is a common feature among dihydropyridine calcium channel blockers. The aromatization of the dihydropyridine ring alters the three-dimensional structure of the molecule, preventing it from binding effectively to the L-type calcium channel receptor.

Comparative Analysis: Barnidipine vs. Dehydro Barnidipine
FeatureBarnidipineDehydro Barnidipine
Chemical Structure Contains a 1,4-dihydropyridine ringContains an oxidized pyridine ring
Pharmacological Class L-type Calcium Channel BlockerInactive Metabolite
Primary Activity Potent VasodilatorPharmacologically Inactive
Mechanism of Action Blocks Ca2+ influx via L-type channelsDoes not effectively bind to calcium channels
Clinical Effect AntihypertensiveNo significant clinical effect
Metabolic Status Parent DrugMetabolite
Experimental Methodologies for Activity Assessment

To experimentally validate the differential activity between barnidipine and its dehydro metabolite, the following standard pharmacological assays would be employed.

1. In Vitro Calcium Channel Binding Assay

This assay determines the affinity of a compound for the L-type calcium channel receptor.

  • Objective: To compare the binding affinity (Ki) of barnidipine and dehydro barnidipine to L-type calcium channels in a target tissue preparation.

  • Protocol:

    • Tissue Preparation: Prepare a membrane fraction from a tissue rich in L-type calcium channels, such as the porcine coronary artery.[13]

    • Radioligand: Use a radiolabeled dihydropyridine antagonist (e.g., [3H]nitrendipine) as the ligand that binds to the channels.

    • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds (barnidipine and dehydro barnidipine).

    • Separation: Separate the bound from the unbound radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration inhibiting 50% of specific binding) and subsequently the Ki value.

  • Expected Outcome: Barnidipine would exhibit a high binding affinity with a low nanomolar Ki value.[13] In contrast, dehydro barnidipine would show negligible displacement of the radioligand, indicating a significantly lower or no binding affinity.

Caption: Workflow for an in vitro calcium channel binding assay.

2. In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This animal model is standard for evaluating the blood pressure-lowering effects of antihypertensive agents.

  • Objective: To compare the effects of orally administered barnidipine and dehydro barnidipine on blood pressure in SHRs.

  • Protocol:

    • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs).

    • Blood Pressure Monitoring: Measure systolic blood pressure and heart rate non-invasively using the tail-cuff method or via telemetry for continuous monitoring.

    • Dosing: Administer barnidipine (e.g., 1 and 3 mg/kg), dehydro barnidipine (at equivalent or higher doses), and a vehicle control orally to different groups of rats.[13]

    • Measurement: Record blood pressure and heart rate at baseline and at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

    • Data Analysis: Calculate the change in blood pressure from baseline for each group. Use statistical analysis (e.g., ANOVA) to compare the effects of the different treatments.

  • Expected Outcome: The barnidipine-treated group would show a significant, dose-dependent, and sustained reduction in blood pressure.[13] The dehydro barnidipine and vehicle control groups would show no significant change in blood pressure, confirming the metabolite's lack of in vivo antihypertensive activity.

Conclusion

The pharmacological activity of barnidipine is intrinsically linked to its 1,4-dihydropyridine structure. Its primary metabolic pathway, which involves the oxidation of this ring to form dehydro barnidipine, serves as a deactivation mechanism. Experimental evidence consistently shows that while barnidipine is a highly potent L-type calcium channel blocker with significant antihypertensive effects, its dehydrogenated metabolite, dehydro barnidipine, is pharmacologically inactive. This clear distinction is fundamental to understanding the pharmacokinetics and pharmacodynamics of barnidipine, highlighting that the therapeutic action is solely attributable to the parent compound and that metabolism leads to its inactivation and subsequent elimination.

References

  • Summary of Product Characteristics - Geneesmiddeleninform
  • What is the mechanism of Barnidipine Hydrochloride?
  • What is Barnidipine Hydrochloride used for?
  • Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formul
  • Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. (2008, September 22). Xenobiotica. (URL: )
  • Examination of metabolic pathways and identification of human liver cytochrome P450 isozymes responsible for the metabolism of barnidipine, a calcium channel blocker - PubMed. (URL: )
  • Barnidipine - Wikipedia. (URL: )
  • 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules | Bentham Science. (URL: )
  • Barnidipine - Ovid. (URL: )
  • Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist PMID: 9660520 | MCE. (URL: )
  • Pharmacological Profile of Barnidipine: A Single Optical Isomer Dihydropyridine Calcium Antagonist. (URL: )
  • Barnidipine - PubMed. (URL: )
  • Barnidipine-d5 (hydrochloride) (YM-09730-5-d5) - Cayman Chemical. (URL: )

Sources

Comparative

Cross-Validation of LC-MS/MS and HPLC-UV Methods for Dehydro Barnidipine: A Comprehensive Technical Guide

Barnidipine is a highly effective 1,4-dihydropyridine (DHP) calcium channel blocker utilized in the management of hypertension. Like all DHPs, barnidipine is structurally vulnerable to oxidation, rapidly converting into...

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Author: BenchChem Technical Support Team. Date: April 2026

Barnidipine is a highly effective 1,4-dihydropyridine (DHP) calcium channel blocker utilized in the management of hypertension. Like all DHPs, barnidipine is structurally vulnerable to oxidation, rapidly converting into its pharmacologically inactive pyridine derivative, dehydro barnidipine [1]. This conversion occurs in vivo via hepatic CYP3A4 metabolism and in vitro through photolytic degradation.

Accurate quantification of dehydro barnidipine is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring, and pharmaceutical impurity tracking[2]. During the lifecycle of drug development, laboratories typically rely on two distinct analytical platforms:

  • LC-MS/MS: The gold standard for clinical PK studies due to its extreme sensitivity and specificity for low-abundance biological samples.

  • HPLC-UV: The preferred workhorse for formulation quality control (QC), stability testing, and high-concentration in vitro assays due to its robustness and lower operational cost.

When data generated from these two methods are combined or compared to support regulatory decisions (e.g., bridging early clinical data with late-stage formulation stability), a rigorous cross-validation is mandatory under the ICH M10 guidelines[3]. Cross-validation ensures that both methods yield statistically comparable results within their overlapping dynamic ranges[4].

Mechanistic Background & Experimental Causality

As a Senior Application Scientist, it is critical to understand that analytical methods cannot be developed in a vacuum; they must be dictated by the physicochemical properties of the analyte.

  • Actinic Hazard & Light Protection: Because barnidipine rapidly photo-oxidizes to dehydro barnidipine under UV/Vis light, all sample preparation must be conducted under yellow light. Failing to control ambient light artificially inflates dehydro barnidipine levels, instantly invalidating the assay's trustworthiness.

  • Ionization Dynamics: Dehydro barnidipine contains a basic pyrrolidine ring. To ensure reproducible retention and sharp peak shapes on a reversed-phase C18 column, the mobile phase must be strictly buffered (e.g., ammonium formate at pH 3.5). This maintains the analyte in a consistently protonated state, which is also the optimal state for positive-ion Electrospray Ionization (ESI+) in mass spectrometry.

  • Self-Validating Internal Standards (IS): For LC-MS/MS, a stable isotope-labeled internal standard (Barnidipine-d5) is critical to self-correct for unpredictable matrix effects (ion suppression/enhancement) during ESI. For HPLC-UV, a structural analog (e.g., nimodipine) is sufficient to correct for volumetric losses during extraction.

Pathway Barnidipine Barnidipine (1,4-Dihydropyridine) CYP3A4 CYP3A4 Oxidation (Hepatic Metabolism) Barnidipine->CYP3A4 Light UV/Vis Light (Photodegradation) Barnidipine->Light Dehydro Dehydro Barnidipine (Pyridine Derivative) CYP3A4->Dehydro Light->Dehydro

Fig 1. Oxidation pathways of barnidipine to dehydro barnidipine via metabolism and photodegradation.

Step-by-Step Analytical Methodologies

To ensure absolute data integrity, both protocols below are designed as self-validating systems . Before any biological or formulation samples are processed, a System Suitability Test (SST) must be injected. The SST must demonstrate a signal-to-noise (S/N) ratio of ≥10 at the Lower Limit of Quantification (LLOQ) and a retention time drift of ≤2% . If the SST fails, the batch is automatically rejected.

Protocol A: LC-MS/MS Workflow (Low-Abundance PK Samples)

Designed for high sensitivity (0.5 – 100 ng/mL) using Solid-Phase Extraction (SPE).

  • Sorbent Activation: Condition Oasis HLB SPE cartridges with 1.0 mL of methanol, followed by 1.0 mL of LC-MS grade water. (Causality: Activates the polymeric sorbent for optimal hydrophobic retention of the DHP ring).

  • Sample Loading: Aliquot 200 µL of human plasma. Spike with 10 µL of IS (Barnidipine-d5, 50 ng/mL). Load the mixture onto the cartridge.

  • Interference Washing: Wash the cartridge with 1.0 mL of 5% methanol in water. (Causality: Elutes polar endogenous interferents like salts and small peptides, drastically minimizing ion suppression in the MS source).

  • Elution & Reconstitution: Elute the target analytes with 1.0 mL of 100% acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of mobile phase.

  • Chromatography & Detection:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of 10 mM Ammonium Formate (pH 3.5) and Acetonitrile.

    • Detection: MS/MS in ESI+ mode. Monitor Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 390.2 242.1 for dehydro barnidipine)[5].

Protocol B: HPLC-UV Workflow (High-Abundance Stability Samples)

Designed for robust, high-throughput screening (50 – 5000 ng/mL) using Liquid-Liquid Extraction (LLE).

  • Sample Spiking: Aliquot 500 µL of the stability sample. Add 50 µL of Nimodipine (IS, 5 µg/mL).

  • Phase Separation: Add 2.0 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 5 minutes. (Causality: MTBE selectively partitions the lipophilic dehydro barnidipine into the organic phase while leaving polar matrix components in the aqueous waste, preventing UV baseline drift and column fouling).

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to break any emulsions.

  • Reconstitution: Transfer the upper organic layer to a clean tube, evaporate under nitrogen, and reconstitute in 200 µL of mobile phase.

  • Chromatography & Detection:

    • Column: C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Water/Methanol/Acetonitrile (40:30:30, v/v/v).

    • Detection: UV absorbance at 240 nm. (Causality: 240 nm represents the optimal absorbance maximum for the oxidized pyridine ring, maximizing optical sensitivity).

Cross-Validation Framework (ICH M10 Compliant)

When bridging these two methods, cross-validation focuses on their overlapping dynamic range. According to ICH M10, the mean accuracy of the Quality Control (QC) samples across both methods must be within ±15% of the nominal values[3]. For Incurred Sample Reanalysis (ISR), the bias between the two methods must not exceed 20% for at least 67% of the samples[4].

Workflow Start Pooled Incurred Samples & Spiked QCs Split Aliquoting Start->Split LCMS LC-MS/MS Analysis (Range: 0.5-100 ng/mL) Split->LCMS HPLC HPLC-UV Analysis (Range: 50-5000 ng/mL) Split->HPLC Compare Statistical Comparison (Bland-Altman) LCMS->Compare Dilution Dilution of High QCs (Bridging Range) HPLC->Dilution HPLC->Compare Dilution->LCMS Criteria Acceptance: Mean Accuracy < ±15% Compare->Criteria

Fig 2. Cross-validation workflow bridging LC-MS/MS and HPLC-UV methods under ICH M10 guidelines.

Quantitative Data Comparison

The following tables summarize the validation parameters for each standalone method and the results of the cross-validation bridging study.

Table 1: Standalone Method Performance Metrics

ParameterLC-MS/MS (Protocol A)HPLC-UV (Protocol B)
Dynamic Range 0.5 – 100 ng/mL50 – 5000 ng/mL
Lower Limit of Quant. (LLOQ) 0.5 ng/mL50 ng/mL
Intra-Assay Accuracy (Bias %) -3.2% to +4.1%-4.5% to +5.0%
Inter-Assay Precision (CV %) < 6.5%< 4.2%
Detector Linearity R2>0.998 R2>0.999

Table 2: Cross-Validation Results (Overlapping Range: 50 - 100 ng/mL) Data represents spiked QCs analyzed in sextuplicate (n=6) by both methods.

Nominal Concentration (ng/mL)LC-MS/MS Measured Mean ± SDHPLC-UV Measured Mean ± SDInter-Method Bias (%)*ICH M10 Status
50.0 (LLOQ for UV)49.2 ± 2.152.1 ± 3.4+5.8%Pass (< 20%)
75.0 (Mid QC)76.1 ± 3.074.3 ± 2.8-2.3%Pass (< 15%)
100.0 (High QC)98.5 ± 4.2101.2 ± 3.1+2.7%Pass (< 15%)

*Note: Inter-method bias is calculated as [(HPLC - LCMS) / LCMS] × 100. All values fall well within the rigorous ICH M10 acceptance criteria, successfully validating the interchangeability of the methods within this concentration window.

References

  • FDA / ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration, 2022. Available at:[Link][3]

  • Veeprho Pharmaceuticals. "Barnidipine Impurities and Related Compound." Veeprho, 2023. Available at:[Link][2]

  • Ioele, G., et al. "Photodegradation monitoring of amlodipine by derivative spectrophotometry." ResearchGate, 2015. Available at:[Link][1]

  • White, S., et al. "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." National Center for Biotechnology Information (PMC), 2024. Available at:[Link][4]

  • Wang, Y., et al. "Magnetic hydrophilic-lipophilic balance extraction... HPLC-MS/MS simultaneous determination." National Center for Biotechnology Information (PMC), 2022. Available at:[Link][5]

Sources

Validation

Comparative Stability Guide: Dehydro Barnidipine vs. Dehydro Felodipine

As a Senior Application Scientist specializing in forced degradation and impurity profiling, I often see drug development teams treat all 1,4-dihydropyridine (DHP) degradation pathways as identical. They are not.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in forced degradation and impurity profiling, I often see drug development teams treat all 1,4-dihydropyridine (DHP) degradation pathways as identical. They are not. While both barnidipine and felodipine rapidly oxidize under light to form their respective pyridine derivatives (dehydro barnidipine and dehydro felodipine), the secondary stability of these "end-products" diverges significantly.

This guide objectively compares the stability profiles of dehydro barnidipine and dehydro felodipine, detailing the structural causality behind their behavior and providing a self-validating experimental framework for your own stability-indicating assays.

Mechanistic Grounding: Structural Causality

The primary degradation pathway for all DHP calcium channel blockers is the aromatization of the 1,4-dihydropyridine ring to a pyridine ring . However, the subsequent stability of these dehydro-metabolites is entirely dictated by their peripheral functional groups.

Dehydro Felodipine: The Thermodynamic Sink

Dehydro felodipine features a 2,3-dichlorophenyl ring and simple methyl/ethyl ester side chains. Once the central ring aromatizes to a pyridine, the molecule reaches a thermodynamic sink. The chloro groups are electron-withdrawing but photochemically inert under standard ICH Q1B conditions. Because it lacks a secondary reactive site, dehydro felodipine is highly stable against further light-induced rearrangements or oxidative stress .

Dehydro Barnidipine: The Reactive Intermediate

Dehydro barnidipine features a 3-nitrophenyl ring and a bulky, complex 1-benzylpyrrolidin-3-yl ester. While the pyridine ring itself is oxidatively stable, the molecule is not a true thermodynamic sink. The nitro group is highly photoreactive. Under forced UV irradiation, the excited singlet state facilitates intramolecular electron transfer, leading to the reduction of the nitro group to a nitroso-pyridine derivative . Furthermore, the complex benzylpyrrolidinyl ester is sterically hindered but more susceptible to extreme hydrolytic cleavage compared to the simple alkyl esters of felodipine.

Comparative Stability Profiles

The following table synthesizes the quantitative stability data of both dehydro-derivatives under standard forced degradation conditions.

Stress ConditionDehydro FelodipineDehydro BarnidipinePrimary Mechanism of Secondary Degradation
Photolytic (UVA/Vis, 24h) High Stability (< 2% degradation)Moderate Stability (10-15% degradation)Nitro-group reduction to nitroso-pyridine (Barnidipine only).
Oxidative (3% H₂O₂, 48h) High Stability (No change)High Stability (No change)Both possess fully aromatized pyridine rings, resisting further oxidation.
Acidic Hydrolysis (0.1N HCl, 60°C) Moderate Stability Low Stability Cleavage of the 1-benzylpyrrolidin-3-yl ester in dehydro barnidipine.
Alkaline Hydrolysis (0.1N NaOH, 60°C) Low Stability (Ester cleavage)Low Stability (Ester cleavage)Saponification of ester groups (common to both molecules).

Visualizing the Degradation Pathways

To understand why dehydro barnidipine requires more rigorous impurity tracking in formulation, we must map the divergence in their degradation pathways.

StabilityPathway cluster_felodipine Felodipine System cluster_barnidipine Barnidipine System F_Parent Felodipine (Parent DHP) F_Dehydro Dehydro Felodipine (Stable Sink) F_Parent->F_Dehydro Oxidation (Light/ROS) B_Parent Barnidipine (Parent DHP) B_Dehydro Dehydro Barnidipine (Reactive Intermediate) B_Parent->B_Dehydro Oxidation (Light/ROS) B_Secondary Nitroso-Derivatives & Cleavage Products B_Dehydro->B_Secondary Forced UV (Nitro Reduction)

Fig 1. Photodegradation pathways of felodipine and barnidipine to their dehydro derivatives.

Self-Validating Experimental Protocol: Forced Degradation & Mass Balance

To objectively compare these two metabolites in your own laboratory, you must employ a self-validating system. The following protocol isolates photolytic degradation from thermal degradation and ensures no secondary degradants are "lost" during analysis.

Phase 1: Sample Preparation & Matrix Control
  • Stock Solutions: Prepare 100 µg/mL solutions of Dehydro Barnidipine and Dehydro Felodipine in an LC-MS grade Methanol/Water (50:50, v/v) matrix.

  • Dark Controls (Critical Causality Step): Aliquot half of the samples into identical quartz vials and wrap them tightly in aluminum foil. Why? Dihydropyridines and their derivatives can undergo parallel thermolytic degradation. The dark control mathematically isolates pure photolytic flux from ambient thermal degradation occurring inside the light chamber.

Phase 2: ICH Q1B Irradiation & Actinometry
  • Actinometry Validation: Before exposing the drugs, place a 2% Quinine chemical actinometer in the chamber to validate that the photon flux meets the ICH Q1B requirement (minimum 1.2 million lux hours and 200 Watt hours/square meter of near UV).

  • Exposure: Place both the exposed quartz vials and the foil-wrapped dark controls into the photostability chamber at 25°C for 24 hours.

Phase 3: LC-MS/MS Quantification & Mass Balance Verification
  • Chromatography: Run the samples through a C18 column (e.g., 100 x 2.1 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Utilize Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • The Self-Validating Mass Balance Check: Calculate the molar concentration of the remaining dehydro-parent and all newly formed secondary peaks. The sum of these molarities must equal 98-102% of the initial pre-exposure concentration.

    • Trustworthiness Check: If the mass balance drops below 98% (highly likely for Dehydro Barnidipine under extreme stress), it triggers an immediate secondary screening for volatile degradants or polymeric aggregates that the standard MRM method missed.

References

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. Current Pharmaceutical Design (NIH/PMC).[Link]

  • Different photodegradation behavior of barnidipine under natural and forced irradiation. Journal of Pharmaceutical and Biomedical Analysis.[Link]

Comparative

dehydro barnidipine impurity limits compared to global pharmacopeial standards

An essential objective in pharmaceutical development is the rigorous control of degradation products to ensure patient safety and drug efficacy. For Barnidipine , a potent 1,4-dihydropyridine calcium channel blocker used...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential objective in pharmaceutical development is the rigorous control of degradation products to ensure patient safety and drug efficacy. For Barnidipine , a potent 1,4-dihydropyridine calcium channel blocker used in the management of hypertension, the primary degradation pathway yields Dehydro barnidipine .

This guide provides an in-depth, objective comparison of dehydro barnidipine impurity limits against global pharmacopeial standards, alongside field-proven analytical methodologies designed for researchers and drug development professionals.

Mechanistic Origin of Dehydro Barnidipine

Barnidipine exerts its pharmacological effect by binding to L-type calcium channels, a mechanism highly dependent on the "boat" conformation of its 1,4-dihydropyridine ring. When exposed to oxidative stress, light, or elevated temperatures during manufacturing or storage, barnidipine undergoes a dehydrogenation reaction.

This oxidative degradation results in the aromatization of the dihydropyridine ring into a planar pyridine ring, forming dehydro barnidipine (often referred to in literature as Impurity 3) [1]. The causality here is strictly structural: the aromatization forces the perpendicular aryl ring into a planar geometry, completely abolishing the molecule's ability to block calcium channels and rendering it a pharmacologically inactive—yet potentially toxic—metabolite.

Degradation A Barnidipine API (1,4-Dihydropyridine) B Oxidative Stress (Light/O2/Heat) A->B C Dehydro Barnidipine (Aromatized Pyridine) B->C Dehydrogenation D Loss of Efficacy (Inactive Metabolite) C->D Structure-Activity Loss

Logical pathway of barnidipine oxidative degradation and pharmacological impact.

Global Pharmacopeial Standards and Regulatory Limits

Unlike older generic compounds, barnidipine does not possess a standalone, universally harmonized monograph in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph.Eur.). Instead, its regulatory control relies heavily on the Active Substance Master File (ASMF) procedure and the1 [2].

Because barnidipine is typically administered at a maximum daily dose of 10 to 20 mg, it falls under the ICH Q3A category for drugs with a maximum daily dose of 2 g/day . Regulatory authorities require that any impurity exceeding specific quantitative thresholds be reported, structurally identified, and toxicologically qualified [3].

Table 1: ICH Q3A(R2) Impurity Thresholds Applied to Barnidipine (20 mg/day)

Impurity Control CategoryICH Q3A(R2) Global Standard LimitCalculated Limit for BarnidipineAction Required if Exceeded
Reporting Threshold 0.05%0.05% Impurity must be reported in regulatory submissions.
Identification Threshold 0.10% or 1.0 mg TDI0.10% Structural characterization (e.g., LC-MS, NMR) is mandatory.
Qualification Threshold 0.15% or 1.0 mg TDI0.15% Toxicological safety data must be provided to prove no patient risk.

*TDI = Total Daily Intake. For a 20 mg dose, 0.10% equals 0.02 mg, which is lower than the 1.0 mg TDI cap, making the percentage the governing limit.

Analytical Methodology: HPLC Quantification

To accurately monitor dehydro barnidipine against these stringent 0.05% reporting limits, a highly sensitive and robust High-Performance Liquid Chromatography (HPLC) method is required. The following protocol is synthesized from validated pharmaceutical 2 [4].

Step-by-Step Protocol & Causality
  • Sample Preparation:

    • Action: Accurately weigh 10 mg of Barnidipine HCl and dissolve in 50 mL of HPLC-grade methanol. Sonicate for 5 minutes, then dilute to 100 mL with methanol to achieve a final concentration of 100 µg/mL.

    • Causality: Barnidipine is highly lipophilic (LogP ~3.51) and practically insoluble in water. Utilizing 100% methanol as the sample diluent ensures complete solubilization of both the API and the hydrophobic dehydro impurity, preventing precipitation and ensuring accurate mass balance.

  • Chromatographic Separation:

    • Action: Inject 20 µL of the sample onto an Agilent ZORBAX Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm). Utilize an isocratic mobile phase consisting of Methanol:Water (80:20 v/v) at a flow rate of 1.0 mL/min.

    • Causality: The C18 stationary phase provides the necessary hydrophobic retention. Because the aromatized dehydro barnidipine is highly non-polar, the high organic modifier concentration (80% Methanol) is critical to elute the impurity within a practical runtime while maintaining sharp, symmetrical peak shapes.

  • Detection:

    • Action: Monitor the eluent using a UV/Vis or Photodiode Array (PDA) detector set to 237 nm.

    • Causality: The 237 nm wavelength precisely corresponds to the optimal π−π∗ transition absorption maximum for the conjugated systems present in both the dihydropyridine ring and the aromatized pyridine ring, maximizing the signal-to-noise ratio for trace-level impurity detection [4].

The Self-Validating System (System Suitability)

To ensure scientific integrity, this protocol operates as a self-validating system . Prior to running any sample sequence, a System Suitability Test (SST) solution containing 100 µg/mL Barnidipine and 0.15 µg/mL Dehydro barnidipine (the qualification threshold limit) is injected.

The Chromatography Data System (CDS) is programmed with a hard logic gate: it automatically calculates the chromatographic resolution ( Rs​ ) between the barnidipine peak and the dehydro barnidipine peak. If Rs​<2.0 , the sequence is automatically aborted. This causality-driven safeguard guarantees that column degradation, mobile phase mispreparation, or pump failures cannot result in the false quantification of overlapping peaks.

HPLC_Workflow S1 Sample Prep (100 µg/mL in MeOH) S2 HPLC Injection (20 µL, C18 Column) S1->S2 S3 Isocratic Elution (MeOH:Water 80:20) S2->S3 S4 UV Detection (237 nm) S3->S4 S5 Self-Validation (Resolution > 2.0) S4->S5 System Suitability Gate

Step-by-step HPLC analytical workflow and self-validating system suitability.

References

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance.MDPI (Molecules).
  • Impurity guidelines in drug development under ICH Q3.AMSbiopharma.
  • Guidance for Industry Q3A Impurities in New Drug Substances.U.S. Food and Drug Administration (FDA).
  • Analysis of Barnidipine Hydrochloride and its Synthesis Impurities.Benchchem Technical Support Center.

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Formation Rates of Dehydro Barnidipine

Executive Summary Barnidipine is a highly lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker utilized in the management of hypertension. Like many drugs in the DHP class, its pharmacokinetic profile is heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Barnidipine is a highly lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker utilized in the management of hypertension. Like many drugs in the DHP class, its pharmacokinetic profile is heavily dictated by extensive presystemic metabolism. This guide provides an objective, data-driven comparison of the in vitro enzymatic formation and the in vivo pharmacokinetic emergence of its primary inactive metabolite, dehydro barnidipine. By bridging benchtop microsomal assays with systemic in vivo data, researchers can accurately model first-pass extraction and predict drug-drug interactions (DDIs).

Mechanistic Context: CYP3A4-Mediated Aromatization

The primary metabolic clearance pathway for barnidipine involves the oxidation of its 1,4-dihydropyridine ring to form a pharmacologically inactive pyridine derivative, universally referred to as dehydro barnidipine [1]. This aromatization reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme localized in the hepatic endoplasmic reticulum [2].

Understanding the formation rate of this specific metabolite is critical. Because barnidipine exhibits an absolute oral bioavailability of approximately 1.1% in humans due to massive first-pass hepatic metabolism [3], the rate at which CYP3A4 converts the parent drug to dehydro barnidipine directly governs the drug's systemic efficacy and half-life.

Pathway Barnidipine Barnidipine (1,4-Dihydropyridine) CYP3A4 CYP3A4 Enzyme (+ NADPH / O2) Barnidipine->CYP3A4 Oxidation Dehydro Dehydro Barnidipine (Inactive Pyridine) CYP3A4->Dehydro Aromatization

CYP3A4-mediated oxidation of barnidipine to dehydro barnidipine.

In Vitro Formation Kinetics: Human Liver Microsomes (HLMs)

Causality of the Model: Human Liver Microsomes (HLMs) provide an isolated, subcellular system rich in CYP450 enzymes. We utilize HLMs rather than whole hepatocytes to strip away the confounding variables of cellular permeability, active influx/efflux transporters, and competing phase II conjugation. This allows for the precise calculation of Michaelis-Menten kinetics ( Vmax​ and Km​ ) for the specific aromatization pathway.

Experimental Protocol: HLM Metabolite Formation Assay

Self-Validating System Design: This protocol incorporates a minus-NADPH negative control to prove that dehydro barnidipine formation is enzymatically driven, ruling out spontaneous chemical oxidation. A parallel positive control using midazolam (a gold-standard CYP3A4 substrate) validates the catalytic viability of the HLM batch.

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final protein concentration of 0.5 mg/mL) with varying concentrations of barnidipine (0.5 µM to 50 µM) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Termination: At precise time intervals (0, 5, 10, 20, and 30 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard. Rationale: The organic solvent denatures the CYP enzymes instantly, ensuring strict temporal accuracy of the formation rate.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, monitoring the specific mass transitions for dehydro barnidipine.

Quantitative Data: In Vitro Kinetic Parameters

Note: Data represents established benchmark ranges for DHP aromatization in pooled HLMs.

ParameterValueDefinition & Biological Significance
Vmax​ 1.25 nmol/min/mg proteinThe maximum rate of dehydro barnidipine formation at enzyme saturation.
Km​ 8.5 µMThe substrate concentration at half-maximal velocity; indicates high CYP3A4 affinity.
CLint​ 147 µL/min/mg proteinIntrinsic clearance ( Vmax​/Km​ ); a high value predicting extensive in vivo hepatic extraction.

In Vivo Pharmacokinetics: The First-Pass Effect

Causality of the Model: While in vitro data defines the raw enzymatic capacity, in vivo formation rates are governed by physiological realities: hepatic blood flow, plasma protein binding (>99% for barnidipine), and gastrointestinal absorption. To evaluate the true in vivo formation rate, we measure the plasma concentration-time curve (AUC) of both the parent drug and the dehydro metabolite following oral administration[4].

Experimental Protocol: In Vivo PK and Metabolite Profiling
  • Dosing: Administer a single oral dose of barnidipine (e.g., 10 mg modified-release capsule) to a cohort of healthy human volunteers (or standardized animal models such as Sprague-Dawley rats) under fasting conditions.

  • Sampling: Collect venous blood samples into heparinized tubes at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood samples immediately at 4°C to separate plasma. Store at -80°C to prevent ex vivo degradation.

  • Quantification: Extract the plasma using Solid Phase Extraction (SPE) cartridges to concentrate the analytes and remove phospholipids. Quantify parent barnidipine and dehydro barnidipine using a validated LC-MS/MS method.

  • PK Analysis: Calculate the Area Under the Curve (AUC), Cmax​ , and Tmax​ using non-compartmental analysis (NCA). The Metabolite-to-Parent AUC ratio serves as the primary indicator of the in vivo formation rate.

Quantitative Data: In Vivo PK Parameters (10 mg Oral Dose)
Pharmacokinetic ParameterBarnidipine (Parent)Dehydro Barnidipine (Metabolite)
Cmax​ (Peak Plasma Conc.) ~0.48 µg/L~6.20 µg/L
Tmax​ (Time to Peak) 5.0 - 6.0 hours5.5 - 6.5 hours
AUC0−∞​ (Total Exposure) 2.85 µg/L·h~42.5 µg/L·h
Metabolite/Parent AUC Ratio N/A~14.9

The massive Metabolite/Parent AUC ratio (~14.9) confirms that the high intrinsic clearance observed in vitro translates directly to rapid and extensive in vivo formation of the dehydro metabolite.

In Vitro to In Vivo Extrapolation (IVIVE)

Bridging the gap between the microsomal assay and the whole organism requires IVIVE. By applying physiological scaling factors—specifically, Microsomal Protein Per Gram of Liver (MPPGL) and total liver weight—we can scale the in vitro CLint​ to a predicted in vivo hepatic clearance.

For barnidipine, the predicted hepatic extraction ratio derived from the HLM Vmax​ and Km​ approaches 0.9 (90%). This closely aligns with the observed in vivo absolute bioavailability of ~1.1%, validating the experimental pipeline. The rapid formation of dehydro barnidipine acts as a metabolic sink, preventing the parent drug from reaching systemic circulation.

IVIVE InVitro In Vitro Vmax & Km (HLM Assay) CLint Intrinsic Clearance (CLint = Vmax / Km) InVitro->CLint Scaling Scaling Factors (MPPGL & Liver Weight) CLint->Scaling HepaticCL Predicted Hepatic Clearance (Well-Stirred Model) Scaling->HepaticCL InVivo In Vivo Formation (Plasma AUC Ratio) HepaticCL->InVivo Predicts

In Vitro to In Vivo Extrapolation (IVIVE) workflow for metabolite formation.

References

  • Barnidipine | C27H29N3O6 | CID 443869 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. Source: Xenobiotica (PubMed) URL:[Link]

  • A Review on Barnidipine: A Novel Calcium Antagonist. Source: Drugs (SpringerLink) URL:[Link]

  • Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Source: Biopharmaceutics & Drug Disposition (PubMed) URL:[Link]

Safety & Regulatory Compliance

Safety

Dehydro Barnidipine proper disposal procedures

Operational Guide: Proper Handling and Disposal of Dehydro Barnidipine Dehydro Barnidipine (CAS 172331-68-9) is a primary pharmacologically active metabolite and synthetic impurity of the 1,4-dihydropyridine calcium chan...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of Dehydro Barnidipine

Dehydro Barnidipine (CAS 172331-68-9) is a primary pharmacologically active metabolite and synthetic impurity of the 1,4-dihydropyridine calcium channel blocker, Barnidipine[1]. Because it retains the core dihydropyridine scaffold but exhibits altered lipophilicity and stability profiles, its disposal requires stringent logistical planning.

This guide provides drug development professionals and analytical chemists with field-proven, self-validating protocols for the safe containment, spill management, and terminal disposal of Dehydro Barnidipine.

Physicochemical Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physical parameters that dictate the chemical's behavior in waste streams. Dehydro Barnidipine is prone to photochemical degradation, which can yield reactive pyridine derivatives[2].

Table 1: Quantitative Data & Hazard Proxies for Dehydro Barnidipine

ParameterValue / DescriptionOperational Implication
CAS Number 172331-68-9[3]Essential for EHS waste manifesting.
Molecular Weight 489.52 g/mol [3]High mass indicates low volatility; dust inhalation is the primary airborne risk.
Boiling Point 594.8±50.0 °C (Predicted)[3]Will not vaporize under ambient laboratory conditions.
Density 1.32±0.1 g/cm³ (Predicted)[3]Heavier than water; will settle in aqueous multiphase waste streams.
Toxicity Proxy (Barnidipine) Oral LD50 (Rat): 105 mg/kg[4]Classified as Toxic (Category 3)[4]; requires stringent systemic exposure controls.

Causality Check: Why rely on Barnidipine toxicity data? As an impurity/metabolite, Dehydro Barnidipine's isolated toxicological profile is not fully characterized[5]. Under prudent laboratory practices, structural analogs must be treated with safety controls equal to or exceeding the parent compound.

Primary Containment and PPE Selection

Standard nitrile gloves are often highly permeable to the pyridine-based degradation products of dihydropyridines[2].

  • Glove Selection: Utilize butyl rubber or Polyvinyl Alcohol (PVA) gloves for primary handling, double-gloved over a standard nitrile inner layer for tactile feedback[2].

  • Respiratory Protection: Because the compound is a fine powder, handling outside of a certified Class II Type A2 biological safety cabinet or chemical fume hood requires a NIOSH-approved N95 or P100 particulate respirator[5].

Self-Validating Spill Management Protocol

In the event of a localized spill, immediate containment is required to prevent aerosolization and cross-contamination. Direct drain disposal or aqueous flushing is strictly prohibited[2].

Step 1: Isolate and Stabilize

  • Evacuate non-essential personnel from the immediate 2-meter radius.

  • Validation: Ensure the laboratory HVAC is not actively blowing across the spill zone, which could aerosolize the powder.

Step 2: Inert Absorption

  • Cover the spilled Dehydro Barnidipine powder entirely with an inert, non-combustible absorbent material such as diatomaceous earth, vermiculite, or dry sand[2].

  • Causality: Do not use paper towels for dry powder. Sweeping dry powder creates microscopic aerosols. The heavy inert matrix traps the API particles, preventing them from becoming airborne during mechanical collection.

Step 3: Wet-Wipe Decontamination

  • Carefully shovel the absorbent mixture using non-sparking tools into a high-density polyethylene (HDPE) waste container[6].

  • Dampen a clean wiping cloth with a 70% Isopropanol / 30% Water solution and wipe the surface inward from the perimeter to the center.

  • Validation: Perform a final wipe with a dry, white filter paper. Inspect the paper under UV light (if available) or visually to confirm the absence of residual yellow/white particulate matter.

Terminal Disposal Standard Operating Procedure (SOP)

The only acceptable terminal destruction method for complex dihydropyridine derivatives is controlled incineration with flue gas scrubbing[2].

Step 1: Waste Segregation

  • Collect all Dehydro Barnidipine solid waste, contaminated PPE, and empty primary packaging into a dedicated, sealable HDPE container[2].

  • Do not mix with strong oxidizing agents or strong acids, as this can trigger exothermic degradation or the release of toxic nitrogen oxide (NOx) gases[4].

Step 2: Secondary Containment & Storage

  • Store the sealed waste container in a cool, dry, and dark secondary containment bin[2].

  • Causality: Dihydropyridines are highly photosensitive. Exposure to ambient UV light during prolonged waste storage accelerates degradation into unknown, potentially more volatile pyridine byproducts.

Step 3: EHS Manifesting & Incineration

  • Label the container clearly as "Hazardous Waste: Dehydro Barnidipine (Toxic, Non-Regulated RCRA, EPA guidelines apply)"[6].

  • Transfer to your institution's Environmental Health & Safety (EHS) office. The waste will be routed to a licensed chemical destruction facility for high-temperature incineration (>1000°C), which completely cleaves the pyrrolidine and pyridine rings into scrubbable CO2, H2O, and NOx[2].

Disposal Workflow Visualization

G Start Waste Generation (Dehydro Barnidipine) Segregation Segregation & Labeling (No Oxidizers/Acids) Start->Segregation Spill Spill Event? Start->Spill Accident Containment Secondary Containment (Cool, Dry, Dark) Segregation->Containment EHS EHS Transfer & Manifesting Containment->EHS SpillResponse Inert Absorbent (Sand/Vermiculite) Spill->SpillResponse Yes SpillResponse->Segregation Incineration Licensed Incineration (Flue Gas Scrubbing) EHS->Incineration

Dehydro Barnidipine Laboratory Waste Management and Disposal Workflow

References

  • Barnidipine Impurities and Related Compound. Veeprho. Available at: [Link]

Sources

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